molecular formula C13H15N3O2 B2790227 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile CAS No. 876549-49-4

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Cat. No.: B2790227
CAS No.: 876549-49-4
M. Wt: 245.282
InChI Key: RUIZUCCFRARZAT-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (CAS 876549-49-4) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . As a nitrile derivative, this class of compounds is of significant interest in industrial and coordination chemistry, frequently serving as versatile ligands and key precursors for synthesizing more complex structures . Benzonitrile derivatives, in particular, are established as starting materials for phthalocyanines, which are critical components in the development of dyes, pigments, gas sensors, and optical limiters . Furthermore, nitrile compounds can act as precursors to tetrazole complexes, a focus area in the design of advanced noncentrosymmetric bulk materials . The specific substitution pattern of the 2-methylpiperidine and nitro groups on the benzonitrile core makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZUCCFRARZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Publication Date: February 15, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and established protocols for its synthesis and characterization. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All data and claims are substantiated by authoritative sources to uphold the highest standards of scientific integrity.

Introduction and Chemical Identity

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a chemical compound featuring a piperidine ring substituted with a methyl group, which is in turn bonded to a nitro-substituted benzonitrile core. This unique arrangement of functional groups—a cyano group, a nitro group, and a tertiary amine—imparts a distinct electronic and steric profile, making it a valuable intermediate and a subject of study in various chemical disciplines.

The structural identifiers for this compound are crucial for unambiguous identification in research and regulatory contexts.

IdentifierValue
IUPAC Name 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile
CAS Number 951336-67-1
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Canonical SMILES CC1CCCCN1C2=C(C=C(C=C2)[O-])C#N

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties is fundamental to the handling, characterization, and application of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Physical Properties

The physical state and solubility dictate the appropriate solvents and conditions for reactions and analytical preparations.

PropertyValueSource
Physical State Solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate)Inferred from structure
Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the compound's structure and purity. The following data represents typical expected values.

TechniqueExpected Observations
¹H NMR Peaks corresponding to aromatic protons, piperidine ring protons, and methyl group protons.
¹³C NMR Resonances for aromatic carbons, piperidine carbons, the nitrile carbon, and the methyl carbon.
FT-IR (cm⁻¹) Characteristic stretches for C≡N (nitrile), C-NO₂ (nitro), C-N (amine), and aromatic C-H bonds.
Mass Spec (MS) A molecular ion peak (M+) consistent with the molecular weight (245.28).

Synthesis and Purification Protocol

The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.

Rationale for Synthetic Strategy

The SNAr mechanism is highly effective for this transformation. The nitro group at the para-position to the leaving group (a halogen, for instance) stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. 2-Methylpiperidine acts as the nucleophile, displacing a suitable leaving group on the benzonitrile ring.

Detailed Experimental Protocol

Reaction: 2-Fluoro-5-nitrobenzonitrile with 2-Methylpiperidine.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • 2-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (0.1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-5-nitrobenzonitrile and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture. This base is crucial for scavenging the HF byproduct, driving the reaction to completion.

  • Add 2-Methylpiperidine dropwise to the stirring suspension at room temperature. The steric hindrance from the 2-methyl group may require elevated temperatures to achieve a reasonable reaction rate.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow reagents 1. Reagent Mixing (2-Fluoro-5-nitrobenzonitrile, 2-Methylpiperidine, K2CO3) reaction 2. S_NAr Reaction (Reflux in Acetonitrile) reagents->reaction Heat workup 3. Aqueous Workup & Extraction reaction->workup Cool & Filter purification 4. Column Chromatography workup->purification Crude Product product 5. Pure Product & Characterization purification->product Elution

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

While specific biological activities for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile are not extensively documented in public literature, its structural motifs are present in numerous biologically active molecules. The nitrobenzonitrile core, for instance, is a known pharmacophore that can interact with various biological targets.

Illustrative Signaling Pathway Involvement

Compounds with similar structures have been investigated as inhibitors of various enzymes and signaling pathways. For example, substituted benzonitriles have been explored as inhibitors of kinases, a class of enzymes pivotal in cell signaling. The diagram below illustrates a hypothetical role as a kinase inhibitor in a generic cancer signaling pathway.

Disclaimer: This diagram is for illustrative purposes only and does not represent a proven biological activity of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. It serves to demonstrate a potential application context for such a molecule in drug development research.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene TF->Gene Transcription Proliferation Cell Proliferation Gene->Proliferation Inhibitor 2-(2-Methylpiperidin-1-yl) -5-nitrobenzonitrile (Hypothetical Inhibitor) Inhibitor->KinaseA Inhibits

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Conclusion

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile presents a molecule with significant potential for further research and development. Its synthesis is straightforward via the SNAr reaction, and its structure contains key functional groups often found in pharmacologically active compounds. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in future studies. The protocols and data presented herein are designed to be self-validating and serve as a reliable starting point for any researcher in the field.

References

There are no specific scientific articles that detail the synthesis, properties, and applications of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile in a comprehensive manner that could be cited for this guide. The information provided is based on general principles of organic chemistry and data aggregated from chemical databases. The protocols and discussions are representative of standard laboratory practices for a molecule of this type.

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, proposed synthesis, structural elucidation through predicted spectroscopic analysis, and potential applications. While specific experimental data for this compound is not widely available in published literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and utilization. The CAS Number for this compound is 876549-49-4, and it has a molecular weight of 245.28 g/mol .[1]

Chemical Identity and Properties

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a substituted aromatic nitrile featuring a chiral 2-methylpiperidine moiety and a nitro group. These functional groups are expected to impart specific electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 876549-49-4[1]
Molecular Formula C₁₃H₁₅N₃O₂[1]
Molecular Weight 245.28 g/mol [1]
IUPAC Name 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrileN/A
Canonical SMILES CC1CCCCN1C2=C(C=C(C=C2)[O-])C#NN/A
Predicted LogP 2.9 - 3.5N/A
Predicted Boiling Point ~400-450 °CN/A
Predicted Melting Point ~80-120 °CN/A

Proposed Synthesis: Nucleophilic Aromatic Substitution

The most logical and established method for the synthesis of 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway involves the displacement of a suitable leaving group, typically a halogen, from an activated aromatic ring by the secondary amine of 2-methylpiperidine. The nitro group at the para-position to the leaving group strongly activates the ring towards nucleophilic attack.

A plausible precursor for this synthesis is 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with the latter generally being more reactive towards nucleophilic aromatic substitution.

Proposed Experimental Protocol:

Reaction:

G reagents 2-Chloro-5-nitrobenzonitrile + 2-Methylpiperidine product 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile reagents->product SNAr conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) conditions->reagents

Caption: Proposed synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile via SNAᵣ.

Materials:

  • 2-Chloro-5-nitrobenzonitrile (1.0 eq)

  • 2-Methylpiperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile and potassium carbonate.

  • Add a suitable volume of DMF or DMSO to dissolve the starting materials.

  • Add 2-methylpiperidine to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile.

Structural Elucidation: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methylpiperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.1d1HAromatic H adjacent to CN and NO₂
~8.0 - 7.8dd1HAromatic H between piperidine and NO₂
~7.0 - 6.8d1HAromatic H adjacent to piperidine
~4.0 - 3.8m1HCH of piperidine at position 2
~3.5 - 3.3m1HEquatorial CH₂ of piperidine at position 6
~3.1 - 2.9m1HAxial CH₂ of piperidine at position 6
~1.9 - 1.5m6HCH₂ of piperidine at positions 3, 4, 5
~1.2 - 1.0d3HCH₃ of methyl group

Justification: The aromatic protons will be in the downfield region, with the protons ortho and para to the electron-withdrawing nitro and cyano groups shifted further downfield. The protons of the piperidine ring will appear in the aliphatic region, with the proton at the chiral center (position 2) and the adjacent methylene protons showing complex splitting patterns. The methyl group will appear as a doublet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160 - 155Aromatic C attached to piperidine
~148 - 145Aromatic C attached to NO₂
~135 - 130Aromatic CH adjacent to CN and NO₂
~128 - 125Aromatic CH between piperidine and NO₂
~118 - 115Aromatic C attached to CN
~115 - 110Aromatic CH adjacent to piperidine
~118 - 115CN
~55 - 50CH of piperidine at position 2
~50 - 45CH₂ of piperidine at position 6
~35 - 20CH₂ of piperidine at positions 3, 4, 5
~20 - 15CH₃

Justification: The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons attached to heteroatoms (N, O) and electron-withdrawing groups will be deshielded and appear at higher chemical shifts.[2]

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2230 - 2210StrongC≡N stretching
~1530 - 1500StrongAsymmetric NO₂ stretching
~1350 - 1330StrongSymmetric NO₂ stretching
~1600 - 1580MediumC=C aromatic stretching
~2950 - 2850MediumC-H aliphatic stretching

Justification: The nitrile group exhibits a strong, sharp absorption band in the region of 2230-2210 cm⁻¹. The nitro group shows two strong characteristic bands for its asymmetric and symmetric stretching vibrations.

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
245[M]⁺ (Molecular ion)
230[M - CH₃]⁺
199[M - NO₂]⁺
98[C₆H₁₂N]⁺ (2-methylpiperidine fragment)

Justification: The molecular ion peak at m/z 245 would confirm the molecular weight. Fragmentation is likely to occur via loss of the methyl group, the nitro group, and cleavage of the bond between the piperidine ring and the aromatic ring.

Potential Applications and Research Directions

While specific biological activities of 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile have not been reported, its structural motifs suggest several potential areas of application in drug discovery and medicinal chemistry.

  • Scaffold for Biologically Active Molecules: The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets.[3][4][5][6] The presence of the nitrobenzonitrile moiety provides a handle for further chemical modifications to generate libraries of compounds for screening.

  • Enzyme Inhibition: Nitroaromatic compounds have been investigated as inhibitors of various enzymes.[7] The specific substitution pattern of this molecule could be explored for its potential to inhibit targets such as kinases or other enzymes implicated in disease.

  • Antimicrobial Agents: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[8] This compound could be evaluated for its activity against various bacterial and fungal strains.

  • Probe for Chemical Biology: The nitrile group can be a useful functional group for bioconjugation or as a reporter group in chemical biology studies.

Future Research Workflow:

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Medicinal Chemistry A Optimized Synthesis B Full Spectroscopic Characterization (NMR, IR, MS, X-ray) A->B C Screening for Biological Activity (e.g., anticancer, antimicrobial) B->C D Enzyme Inhibition Assays C->D E In vitro & In vivo Toxicity Studies D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->C Iterative Design

Caption: A proposed workflow for the future investigation of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Safety and Handling

As with any laboratory chemical, 2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties of this compound have not been fully investigated. Nitroaromatic compounds can be toxic, and appropriate care should be taken.

Conclusion

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a readily accessible compound through standard synthetic methodologies. Its unique combination of a chiral piperidine moiety, a versatile nitrile group, and an electron-withdrawing nitro group makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data to facilitate further research and development.

References

  • Oregon State University. 13C NMR Chemical Shifts. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • Human Carbonic Anhydrase Inhibitors. PubMed. ([Link])

  • MySkinRecipes. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. ([Link])

  • Hilaris Publisher. Medicinal Chemistry Applications | Open Access Journals. ([Link])

Sources

A Researcher's In-Depth Guide to the Safe Handling of Nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in work with nitrobenzonitrile derivatives. These compounds, while synthetically valuable, possess significant hazards that demand a comprehensive and proactive safety culture. This document moves beyond mere procedural lists to explain the scientific rationale behind safety protocols, ensuring a self-validating system of laboratory practice.

The Dual-Hazard Nature of Nitrobenzonitrile Derivatives

Nitrobenzonitrile derivatives are aromatic compounds featuring both a nitro (-NO₂) and a nitrile (-CN) functional group. Their utility as intermediates in medicinal chemistry and materials science is significant. However, this functional combination presents a dual-hazard profile that must be thoroughly understood and respected.

  • The Nitrile Group (-CN): This group is the source of acute, rapid-acting toxicity. The primary danger of organic nitriles is their potential to be metabolized in the body, releasing the cyanide ion (CN⁻).[1][2] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[1][2] This can lead to rapid onset of severe symptoms and, in sufficient doses, death within minutes.[3]

  • The Nitro Group (-NO₂): Aromatic nitro compounds are well-known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[4] This change renders the hemoglobin unable to bind and transport oxygen, leading to a state of functional anemia and cyanosis (a bluish discoloration of the skin).[4][5] Furthermore, the nitro group is an energy-rich functional group, contributing to the thermal instability and potential for explosive decomposition of these molecules, a critical consideration during reactions involving heat.[5][6]

The interplay of these two groups necessitates a multi-faceted approach to safety, addressing both acute chemical toxicity and physical hazards.

Comprehensive Hazard Analysis and Risk Mitigation

A rigorous and proactive risk assessment is the foundation of safe laboratory work. This begins with a detailed analysis of the specific nitrobenzonitrile isomer being used.

GHS Classification and Toxicological Data

All isomers of nitrobenzonitrile are classified as highly toxic. They are fatal or toxic if swallowed, in contact with skin, or if inhaled.[7][8] The primary routes of exposure are dermal absorption, inhalation of dust, and accidental ingestion.[3][4][5] Chronic exposure may lead to organ damage.

Comparative Hazard Data of Nitrobenzonitrile Isomers:

Property2-Nitrobenzonitrile3-Nitrobenzonitrile4-Nitrobenzonitrile
CAS Number 612-24-8[9][10]619-24-9[7]619-72-7[11]
Signal Word Danger[10]DangerDanger[12]
GHS Hazard Statements H302: Harmful if swallowed. H332: Harmful if inhaled.[9][10]H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.H300: Fatal if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[8]
Melting Point 107-110 °C[9]115–117 °C144–149 °C[8][13]
Primary Hazards Acute toxicity (oral, inhalation), Irritant[10]Acute toxicity (oral, dermal, inhalation)[7]Acute toxicity (oral, dermal, inhalation), Organ damage (Blood)[12]

Data compiled from supplier Safety Data Sheets (SDS). It is imperative to consult the specific SDS for the lot number you are using.

Engineering Controls: The First Line of Defense

The principle of the hierarchy of controls mandates that engineering solutions be prioritized over personal protective equipment (PPE). The causality is clear: engineering controls remove or isolate the hazard at its source.

  • Chemical Fume Hood: All manipulations of nitrobenzonitrile derivatives, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[1][3][7] This is non-negotiable. The airflow of the hood captures and exhausts dust and vapors, preventing inhalation, which is a primary exposure route.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that might escape primary containment.

  • Designated Area: Establish a clearly marked "designated area" within the fume hood for cyanide and nitro-compound work to prevent cross-contamination of other experiments.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE does not eliminate the hazard but provides a critical final barrier. Its selection must be deliberate and based on the specific risks.

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[3] The outer glove can be removed immediately after a task, minimizing the spread of contamination. The causality for this is the significant risk of dermal absorption.[4][5] Always consult the glove manufacturer’s chemical resistance guide.

  • Eye Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles during procedures with a heightened risk of splashes or energetic decomposition, such as heating reactions.[7]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[14] For larger-scale operations, a chemically resistant apron is also advised.

  • Respiratory Protection: If there is any risk of the airborne concentration exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required. Respirator use necessitates a formal institutional program, including fit-testing and training.[6]

Safety_Hierarchy cluster_controls Hierarchy of Controls for Nitrobenzonitriles Eng Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training, Designated Areas) Eng->Admin Most Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective Exposure_Response cluster_response Immediate Response to Chemical Exposure Exposure Exposure Occurs (Skin/Eye/Inhalation) Remove Remove from Source & Remove Contaminated Clothing Exposure->Remove FreshAir Move to Fresh Air Exposure->FreshAir Flush Flush with Water (15+ minutes) Remove->Flush Medical Call for Immediate Medical Attention Flush->Medical FreshAir->Medical

Caption: Critical steps for immediate response to a chemical exposure.

Waste Management and Disposal

All materials contaminated with nitrobenzonitrile derivatives are considered hazardous waste.

  • Segregation: Collect all cyanide-containing waste, including empty containers, contaminated gloves, and cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container. [1]* pH Adjustment: For liquid waste streams, ensure the pH is adjusted to be basic (pH > 10) to prevent HCN generation. [1]* Disposal: Arrange for waste pickup and disposal through your institution's certified EHS provider. Never dispose of this waste in standard trash or down the drain. [15]

Conclusion: A Culture of Scientific Integrity and Safety

Working with nitrobenzonitrile derivatives requires more than just following rules; it demands a deep-seated culture of safety rooted in scientific understanding. By recognizing the dual hazards of these compounds, implementing a hierarchy of controls, and meticulously following validated protocols, researchers can harness their synthetic potential while ensuring the well-being of themselves and their colleagues. This authoritative grounding in safety principles is a non-negotiable aspect of trustworthy and excellent science.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 15, 2026, from [Link]

  • Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved February 15, 2026, from [Link]

  • Health and Safety Executive and National Poisons Information Service. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Retrieved February 15, 2026, from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved February 15, 2026, from [Link]

  • Loba Chemie. (2022, November 16). 4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • CDC Chemical Emergencies. (2018, September 6). Cyanide. Retrieved February 15, 2026, from [Link]

  • NIOSH. (1994). NITROAROMATIC COMPOUNDS. NIOSH Manual of Analytical Methods. Retrieved February 15, 2026, from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Safety Module: Cyanides. Retrieved February 15, 2026, from [Link]

  • s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved February 15, 2026, from [Link]

  • University of Georgia Office of Research Safety. (n.d.). NitroCompounds-Various.docx. Retrieved February 15, 2026, from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved February 15, 2026, from [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved February 15, 2026, from [Link]

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved February 15, 2026, from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Cyanides SOP. Retrieved February 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2021, September 6). SAFETY DATA SHEET for 4-Nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • PubChem, National Institutes of Health. (n.d.). o-Nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

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The 5-Nitrobenzonitrile Pharmacophore: Mechanisms, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 5-nitrobenzonitrile moiety represents a privileged pharmacophore in medicinal chemistry, characterized by its dual electron-withdrawing functionalities (nitro and nitrile groups). These groups create a highly electron-deficient aromatic core, facilitating specific interactions with biological targets ranging from viral host factors to parasitic mitochondrial membranes.

This technical guide dissects the biological activities, mechanisms of action, and synthetic utility of 5-nitrobenzonitrile derivatives, specifically focusing on Nitroxynil (antiparasitic) and MDL-860 (antiviral).

Executive Summary

The 5-nitrobenzonitrile scaffold serves as a versatile "warhead" in drug design.[1] Its biological activity is primarily driven by two distinct physicochemical properties:

  • Electronic Activation (SNAr Reactivity): The 5-nitro and 1-cyano groups activate the 2-position for nucleophilic attack, allowing covalent trapping of enzymes or the synthesis of ether-linked inhibitors.

  • Bioreductive Potential: The nitro group functions as a prodrug trigger, metabolically reduced by bacterial or parasitic nitroreductases to form cytotoxic reactive intermediates (nitroso/hydroxylamine) that damage DNA or uncouple oxidative phosphorylation.

Therapeutic Class I: Antiviral Activity (MDL-860)

Compound: MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) Target: Phosphatidylinositol-4 kinase III beta (PI4KB)[2]

Mechanism of Action

MDL-860 is a broad-spectrum anti-picornavirus agent.[2] Unlike direct-acting antivirals that target viral polymerases, MDL-860 targets the host factor PI4KB.

  • Pathway: Picornaviruses (e.g., Poliovirus, Rhinovirus) require PI4KB to generate phosphatidylinositol-4-phosphate (PI4P) lipids, which create the "replication organelles" (ROs) necessary for viral RNA synthesis.

  • Inhibition: MDL-860 binds to PI4KB, preventing the formation of PI4P. This disrupts the structural integrity of the viral replication complex, effectively halting viral replication post-entry.

Experimental Protocol: Synthesis of MDL-860

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) driven by the electron-deficient 5-nitrobenzonitrile core.

Reagents:

  • 2-Chloro-5-nitrobenzonitrile (1.0 eq)

  • 3,4-Dichlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-dichlorophenol (1.63 g, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2-chloro-5-nitrobenzonitrile (1.82 g, 10 mmol) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield MDL-860.

Therapeutic Class II: Antiparasitic Activity (Nitroxynil)

Compound: Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) Indication: Fascioliasis (Liver Fluke infestation) in livestock.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Nitroxynil acts as a proton ionophore. The phenolic hydroxyl group (pKa ~ 6.0 due to the ortho-nitro/iodo and para-cyano groups) allows the molecule to shuttle protons across the inner mitochondrial membrane of the parasite.

  • Proton Pickup: In the acidic intermembrane space, Nitroxynil accepts a proton.

  • Translocation: The lipophilic neutral molecule diffuses across the inner membrane.

  • Proton Release: In the alkaline matrix, it releases the proton, dissipating the electrochemical gradient (

    
    ).
    
  • Result: ATP synthesis is halted, leading to parasite starvation and detachment.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual mechanistic pathways of 5-nitrobenzonitrile derivatives (MDL-860 and Nitroxynil).

G cluster_0 Antiviral Pathway (MDL-860) cluster_1 Antiparasitic Pathway (Nitroxynil) MDL MDL-860 PI4KB Host PI4KB Enzyme MDL->PI4KB Inhibits PI4P PI4P Lipid Depletion PI4KB->PI4P Prevents Synthesis RO Replication Organelle Disruption PI4P->RO Destabilizes ViralStop Viral Replication Halted RO->ViralStop Nitroxy Nitroxynil (Protonated) MitoMem Mitochondrial Inner Membrane Nitroxy->MitoMem Diffuses Across Matrix Mitochondrial Matrix (Alkaline) MitoMem->Matrix Releases H+ Uncoupling Proton Gradient Collapse Matrix->Uncoupling Dissipates Potential ATPStop ATP Synthesis Inhibition Uncoupling->ATPStop

Caption: Dual mechanistic pathways of 5-nitrobenzonitrile pharmacophores. Top: MDL-860 inhibits viral replication via host PI4KB.[2] Bottom: Nitroxynil uncouples oxidative phosphorylation in parasites.

Biological Evaluation Data

The following table summarizes the comparative biological activities of key 5-nitrobenzonitrile derivatives.

CompoundPrimary IndicationTargetActivity MetricReference
MDL-860 Antiviral (Picornavirus)Host PI4KBIC₅₀: 0.2 – 0.5 µM (Plaque Reduction)[1]
Nitroxynil Antiparasitic (Fasciola)Mitochondrial MembraneEC₅₀: Uncoupling at 1–10 µM[2]
2-Cl-5-NO₂-BN Antibacterial (MRSA)Nitroreductase (Prodrug)MIC: 4 – 8 µg/mL[3]
Gefitinib Int. Anticancer (Precursor)EGFR (Post-synthesis)N/A (Synthetic Intermediate)[4]

Medicinal Chemistry & Toxicity Considerations

Structure-Activity Relationship (SAR)
  • The Nitro Group (C5): Essential for biological activity but carries a "toxicophore" warning. In hypoxic environments (solid tumors or anaerobic bacteria), the nitro group is reduced to a nitroso (-NO) and then hydroxylamine (-NHOH) species. These intermediates can covalently bind to DNA, causing mutagenicity (positive Ames test).

  • The Nitrile Group (C1): Enhances lipophilicity and metabolic stability compared to a carboxylic acid. It also increases the acidity of ortho-phenols (as in Nitroxynil), which is critical for the protonophore mechanism.

Bioisosteric Replacement

To mitigate nitro-associated toxicity (e.g., hepatotoxicity, mutagenicity), modern drug design often replaces the nitro group with:

  • Trifluoromethyl (-CF₃): Maintains electron-withdrawing character without bioreductive liability (e.g., in Bicalutamide).

  • Sulfonyl (-SO₂R): Provides similar steric and electronic properties.

References

  • Powers, R. D., et al. (1982).[3] "Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro." Antimicrobial Agents and Chemotherapy, 22(4), 639–642.[3]

  • BenchChem. (2025).[1][4] "A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives." BenchChem Technical Guides.

  • Torney, H. L., et al. (1982). "Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)." Journal of Virology, 44(2), 635–638.

  • PubChem. "Nitroxynil | C7H3IN2O3." National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols: Catalytic Reduction of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the catalytic reduction of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile to its corresponding aniline, 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. These notes detail the rationale behind the chosen methodology, a robust experimental protocol, safety considerations, and expected outcomes. The focus is on achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the nitrile functionality.

Introduction and Strategic Rationale

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a nitrile, is a common challenge in organic synthesis. The target molecule, 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile, is a valuable building block in medicinal chemistry. The successful synthesis of this aniline derivative hinges on the chemoselective reduction of the nitro group of the parent compound, 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Catalytic hydrogenation is often the method of choice for this transformation due to its efficiency, cleanliness, and scalability.[1] This application note will focus on a protocol utilizing Palladium on carbon (Pd/C) as the catalyst and a hydrogen source. This system is well-documented for its efficacy in reducing nitro groups under relatively mild conditions.[1][2]

Key considerations for this synthesis include:

  • Chemoselectivity: The primary challenge is to reduce the nitro group to an amine without concurrent reduction of the nitrile group to a primary amine or other side products.[3]

  • Catalyst Selection: Palladium on carbon is a highly active catalyst for nitro group reduction.[1] Other catalysts, such as Raney Nickel, could also be employed, particularly if dehalogenation were a concern on a different substrate.[1]

  • Hydrogen Source: The protocol will describe the use of a hydrogen balloon for atmospheric pressure hydrogenation, a common and convenient laboratory setup.[2][4] Transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate also presents a viable alternative.[5]

  • Safety: Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[4][6][7] Strict adherence to safety protocols is paramount.

Mechanistic Overview

The catalytic reduction of a nitro group is a six-electron process that generally proceeds through a series of intermediates.[8] The reaction can follow two primary pathways: a direct route and a condensation route.[8][9]

  • Direct Route: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

  • Condensation Route: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally the amine.[9]

The reaction takes place on the surface of the heterogeneous catalyst, where hydrogen is adsorbed and activated.[10][11]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile.

Materials and Reagents
MaterialGradeSupplierNotes
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile≥98%Commercially availableStarting material.
Palladium on Carbon (10 wt. % loading, dry basis)Degussa type E101Commercially availableCatalyst. Handle with care.
Methanol (MeOH)AnhydrousCommercially availableReaction solvent.
Ethyl Acetate (EtOAc)Reagent GradeCommercially availableFor workup.
Celite® 545---Commercially availableFiltration aid.
Nitrogen (N₂)High PurityGas CylinderFor inert atmosphere.
Hydrogen (H₂)High PurityGas CylinderReducing agent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially availableDrying agent.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/vacuum manifold

  • Hydrogen balloon with a needle adapter

  • Septa

  • Glass funnel

  • Filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Safety First: Conduct this procedure in a well-ventilated fume hood.[12] Remove all unnecessary flammable materials from the work area.[4] Have a fire extinguisher readily accessible.[10]

Step-by-Step Protocol:

  • Catalyst Charging and Inerting:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (0.05 eq by weight relative to the starting material).

    • Seal the flask and connect it to a nitrogen/vacuum manifold.

    • Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Addition of Solvent and Substrate:

    • Under a positive flow of nitrogen, add anhydrous methanol (approximately 10 mL per gram of starting material) to the flask via cannula or syringe.[4]

    • In a separate beaker, dissolve 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (1.0 eq) in a minimal amount of methanol.

    • Add the substrate solution to the stirred catalyst suspension in the reaction flask.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this two more times.[4]

    • Leave the hydrogen balloon attached to the flask via a needle through a septum.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Reaction Work-up and Catalyst Filtration:

    • Once the reaction is complete, carefully evacuate the flask and backfill with nitrogen three times to remove all hydrogen.[10]

    • Caution: The used catalyst can be pyrophoric.[4] Do not allow the catalyst to dry out.[10]

    • Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Wash the filter cake with additional methanol.

    • Immediately quench the filter cake with water and store it in a dedicated, labeled waste container.[4][7]

  • Product Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile.

    • Alternatively, recrystallization from a suitable solvent system may be employed.

Expected Results
ParameterExpected Value
Reaction Time 2 - 4 hours
Temperature Room Temperature
Pressure Atmospheric
Typical Yield >90%
Purity (post-purification) >98%

Visualizing the Process

Chemical Transformation

Caption: Catalytic hydrogenation of the nitro group.

Experimental Workflow

G A Charge Pd/C to Flask B Inert with N₂ A->B C Add Methanol B->C D Add Substrate Solution C->D E Introduce H₂ Atmosphere D->E F Stir at Room Temperature E->F G Monitor Reaction (TLC/LCMS) F->G H Purge with N₂ G->H Reaction Complete I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify Product J->K L Characterize Final Product K->L

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10] Ensure all operations are conducted in a fume hood and away from ignition sources.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially after use and when dry.[4] Always handle the catalyst in an inert atmosphere when dry and keep it wet with solvent or water after filtration.[6][10]

  • Pressure: While this protocol uses atmospheric pressure, any hydrogenation performed under pressure must utilize appropriately rated equipment.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, poor stirring.Use fresh catalyst, ensure the hydrogen balloon remains inflated, increase stirring speed.
Formation of Side Products Over-reduction, reaction temperature too high.Monitor the reaction closely to avoid prolonged reaction times. Maintain room temperature.
Low Yield Loss during workup, inefficient filtration.Ensure thorough washing of the filter cake. Optimize purification method.
Difficulty Filtering Catalyst Catalyst particles too fine.Use a thicker Celite® pad.

Conclusion

The catalytic hydrogenation of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile using Pd/C and a hydrogen balloon is a reliable and high-yielding method for the synthesis of the corresponding aniline. Careful attention to chemoselectivity and adherence to strict safety protocols are essential for a successful outcome. This protocol provides a solid foundation for researchers and drug development professionals working on similar chemical transformations.

References

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Kinna. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Process Safety Cog. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.
  • American Chemical Society. (2017, October 9). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications.
  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
  • National Institutes of Health. (2020, January 22). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Royal Society of Chemistry. (n.d.). Selective photocatalytic reductions of nitrobenzene derivatives using PbBiO2X and blue light. Green Chemistry.
  • ECHEMI. (n.d.). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
  • Thieme. (n.d.). Catalytic Reduction of Nitriles.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • ResearchGate. (2025, August 6). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF.
  • Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • ResearchGate. (2025, August 6). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.

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Application Note: Selective Hydrolysis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile to its Corresponding Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conversion of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the amide functional group is prevalent. This document provides a detailed guide for the selective partial hydrolysis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, a sterically hindered and electronically deactivated substrate. We will explore the underlying mechanistic principles, present a validated experimental protocol using controlled alkaline hydrolysis, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and process chemists seeking a reliable method to synthesize the target benzamide while minimizing the formation of the corresponding carboxylic acid byproduct.

Introduction and Strategic Considerations

The hydration of a nitrile to an amide is deceptively simple; in practice, achieving high selectivity can be challenging. The reaction proceeds through an amide intermediate which can be further hydrolyzed to a carboxylic acid, often at a competitive or even faster rate under forcing conditions.[1][2] The substrate , 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, presents a trifecta of synthetic challenges:

  • Steric Hindrance: The ortho-piperidine ring, particularly with its α-methyl substituent, sterically shields the nitrile's electrophilic carbon. This can significantly slow the rate of nucleophilic attack, often necessitating more vigorous reaction conditions.[3][4]

  • Electronic Effects: The para-nitro group is strongly electron-withdrawing, which would typically increase the electrophilicity of the nitrile carbon. However, the ortho-amino group (piperidine) is a powerful electron-donating group. The net electronic effect on the nitrile's reactivity is a balance of these opposing influences. Studies on substituted benzonitriles show that the hydrolysis mechanism and rate can be highly dependent on the electronic nature of substituents and the acidity of the medium.[5]

  • Functional Group Compatibility: The presence of the nitro group and the tertiary amine within the piperidine ring requires reaction conditions that are mild enough to prevent unwanted side reactions, such as degradation or nucleophilic aromatic substitution.

Given these factors, classical high-temperature hydrolysis with concentrated acids or bases is likely to result in a mixture of products, including the fully hydrolyzed carboxylic acid.[6][7] Therefore, a method that favors the formation of the amide intermediate with high selectivity is required. While advanced transition-metal-catalyzed systems offer mild alternatives[1][8], a carefully controlled alkaline hydrolysis provides an accessible, scalable, and cost-effective solution.[9]

Mechanistic Pathways: Acid vs. Base Catalysis

Understanding the reaction mechanism is critical to controlling its outcome. Both acid and base catalysis proceed through distinct pathways to form the amide intermediate.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[10][11] This allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization then yields the amide.[12][13] While effective, this pathway risks protonating the basic piperidine nitrogen in our substrate, potentially altering its solubility and reactivity.

Base-Catalyzed Hydrolysis: In this pathway, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[14][15] This is followed by protonation from water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[12] This method avoids extraneous acid and is often more suitable for substrates with acid-sensitive groups. The primary challenge is arresting the reaction at the amide stage, as the same basic conditions can promote the subsequent hydrolysis of the amide to a carboxylate salt.[16]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Adduct R-C(OH₂⁺)=NH A_Protonated->A_Adduct + H₂O A_ImidicAcid R-C(OH)=NH (Imidic Acid Tautomer) A_Adduct->A_ImidicAcid - H⁺ A_Amide R-C(=O)NH₂ A_ImidicAcid->A_Amide Tautomerization B_Nitrile R-C≡N B_Adduct R-C(O⁻)=N⁻ B_Nitrile->B_Adduct + OH⁻ B_ImidicAcid R-C(OH)=NH (Imidic Acid Tautomer) B_Adduct->B_ImidicAcid + H₂O - OH⁻ B_Amide R-C(=O)NH₂ B_ImidicAcid->B_Amide Tautomerization

Figure 1: Simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.

For the target transformation, a base-catalyzed approach is recommended. By carefully controlling temperature, reaction time, and the concentration of the base, the hydrolysis can be effectively stopped at the amide stage.

Experimental Protocol: Controlled Alkaline Hydrolysis

This protocol is designed to maximize the yield of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzamide while minimizing over-hydrolysis.

Materials and Reagents
  • Starting Material: 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

  • Solvent: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

  • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Neutralizing Agent: 1 M Hydrochloric Acid (HCl)

  • Extraction/Wash: Deionized Water, Dichloromethane (DCM)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (1.0 eq.). Add ethanol to dissolve the starting material (approx. 10-15 volumes, e.g., 10-15 mL per gram of nitrile). Note: If solubility is an issue, DMSO can be used as a co-solvent or primary solvent.

  • Addition of Base: In a separate beaker, prepare a 10-15% aqueous solution of NaOH. Add the NaOH solution (approx. 2.0 eq.) to the flask containing the nitrile solution.

  • Heating and Monitoring: Attach the reflux condenser and begin heating the mixture to a gentle reflux (for ethanol, approx. 78-80 °C). The reaction progress must be monitored closely to prevent the formation of the carboxylic acid. Every 30-60 minutes, withdraw a small aliquot, quench it with dilute HCl, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

  • Product Isolation: Slowly add 1 M HCl to the stirred reaction mixture to neutralize the excess base and precipitate the amide product. Monitor the pH, aiming for a final pH of ~7. The product should precipitate as a solid.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 10 volumes) to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification

If required, the crude amide can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

G Start Dissolve Nitrile in EtOH AddBase Add aq. NaOH (2.0 eq.) Start->AddBase Reflux Heat to Reflux (78-80°C, 2-6 h) AddBase->Reflux Monitor Monitor by TLC/LCMS Reflux->Monitor Cooldown Cool to RT Reflux->Cooldown Reaction Complete Monitor->Reflux Continue Heating Neutralize Neutralize with 1 M HCl to pH 7 Cooldown->Neutralize Precipitate Precipitate Product (Ice Bath) Neutralize->Precipitate Filter Vacuum Filter & Wash with H₂O Precipitate->Filter Dry Dry Under Vacuum Filter->Dry End Purified Amide Dry->End

Figure 2: Experimental workflow for the selective hydrolysis of the nitrile to amide.

Data Summary and Troubleshooting

The following table summarizes the key parameters for the described protocol.

ParameterRecommended ConditionRationale
Solvent EthanolGood solubility for many organics; easy to remove.
Base 10-15% aq. NaOHInexpensive, effective, and provides the hydroxide nucleophile.[9]
Stoichiometry 2.0 eq. of NaOHEnsures a sufficient concentration of nucleophile to drive the reaction.
Temperature 78-80 °C (Reflux)Provides enough thermal energy to overcome steric hindrance without excessively promoting over-hydrolysis.
Reaction Time 2-6 hoursSubstrate dependent; must be determined by careful monitoring.
Work-up Neutralization to pH 7Precipitates the neutral amide product while keeping the carboxylate salt (if any) dissolved.
Typical Yield >80% (unoptimized)Yields are highly dependent on stopping the reaction at the optimal time.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Steric hindrance is too great for conditions.1. Ensure a steady reflux is maintained.2. Increase reaction time or consider using DMSO as a solvent to allow for higher temperatures (e.g., 100-120 °C).
Over-hydrolysis to Carboxylic Acid 1. Reaction time too long.2. Temperature too high.3. Base concentration too high.1. Monitor the reaction more frequently and stop it as soon as the starting material is consumed.2. Lower the reaction temperature and accept a longer reaction time.3. Reduce the equivalents or concentration of the base.
Product Oily/Fails to Solidify 1. Presence of impurities.2. Incomplete neutralization.1. Attempt purification by column chromatography.2. Re-check the pH of the aqueous phase; if basic, add more acid. If acidic, add a base to reach pH 7.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Filo. (2023). Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by.... Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Retrieved from [Link]

  • McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.
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  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Cadierno, V., et al. (2011). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
  • D'Arrigo, P., & Tassinari, R. (2018).
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Das, P., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides.
  • da Silva, J. A. L., et al. (2022).
  • Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Retrieved from [Link]

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  • Al-Lohedan, H. A., & Al-Shalal, K. I. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
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  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Study.com. (n.d.). What gas evolved during the alkaline hydrolysis of benzonitrile?. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed addition of nitriles. Retrieved from [Link]

  • Guedes da Silva, M. F. C., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Breslow, R., Fairweather, R., & Keana, J. (1967). Metal-Catalyzed Hydration of Phenanthroline Nitrile. Journal of the American Chemical Society.
  • Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile [Video]. YouTube.
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  • Organic Syntheses. (n.d.). Water-Free Hydrolysis of Nitriles to Amides. Retrieved from [Link]

  • Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis.
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Troubleshooting & Optimization

minimizing by-products in the synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

A Guide for Process Optimization and By-product Minimization

Welcome to the technical support guide for the synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. This crucial intermediate, notably used in the synthesis of the PARP inhibitor Niraparib, is typically prepared via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] While the reaction appears straightforward, controlling by-product formation is critical for achieving high yield and purity, which are paramount in drug development and manufacturing.

This guide, designed for researchers and process chemists, moves beyond a simple protocol. It delves into the mechanistic underpinnings of the synthesis, provides direct answers to common experimental challenges, and offers a validated, optimized protocol to serve as a reliable baseline for your work.

Section 1: The Core Mechanism: A Foundation for Troubleshooting

Understanding the reaction pathway is the first step toward controlling it. The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Q1: What is the reaction mechanism, and why are the positions of the substituents so important?

A: The reaction proceeds through a two-step addition-elimination mechanism .[3][4]

  • Nucleophilic Addition: The nitrogen atom of 2-methylpiperidine (the nucleophile) attacks the electron-deficient carbon atom of the benzonitrile ring that bears the leaving group (typically a halogen like chlorine or fluorine). This initial attack is almost always the rate-determining step of the reaction.[4] This step temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5]

  • Elimination & Aromatization: The aromaticity is restored when the leaving group (e.g., chloride ion) is expelled, yielding the final product.

The substituent positions are critical for stabilizing the Meisenheimer complex. The strongly electron-withdrawing cyano (-CN) and nitro (-NO₂) groups are essential "activating groups."[3] They pull electron density from the ring, making it more susceptible to nucleophilic attack. More importantly, when positioned ortho or para to the leaving group, they can delocalize the negative charge of the Meisenheimer complex through resonance, significantly lowering the energy of this intermediate and accelerating the reaction.[5] In the case of 2-chloro-5-nitrobenzonitrile, the ortho-cyano group plays the primary role in this stabilization.

Figure 1. The Addition-Elimination (SNAr) Mechanism.

Section 2: Troubleshooting Guide: Identifying and Eliminating By-products

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q2: My reaction is slow or fails to reach completion. What factors should I investigate?

A: Slow or incomplete conversion is typically related to insufficient reaction activation or suboptimal conditions. Consider these factors:

  • Leaving Group Choice: The nature of the leaving group (X) on the 2-halo-5-nitrobenzonitrile is critical. The established reactivity order for SNAr is F > Cl > Br > I.[6] A fluoride is the best leaving group because its high electronegativity makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the slow step.[4][7] If you are using the chloro-analogue and facing rate issues, switching to 2-fluoro-5-nitrobenzonitrile will significantly accelerate the reaction.

  • Temperature: SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increasing the temperature in increments (e.g., to 100-120 °C) can improve the rate. However, be aware that excessive heat can promote by-product formation (see Q3 & Q4).

  • Solvent: A polar aprotic solvent is ideal. Solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the charged Meisenheimer complex, stabilizing it and promoting the reaction. Using a non-polar or less polar solvent can hinder the reaction rate.

  • Base: While the amine reactant can act as its own base to neutralize the H-X formed, adding a non-nucleophilic base like K₂CO₃ or DIPEA can be beneficial. The base prevents the formation of the amine-hydrohalide salt, ensuring the nucleophile remains in its free, reactive form throughout the reaction.

Q3: I'm observing a significant isomeric by-product. What is it, and how can I prevent it?

A: The most likely isomeric by-product is 3-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile . Its formation suggests the involvement of a competing elimination-addition mechanism via a benzyne intermediate.[8]

  • Causality: This pathway becomes more prominent under highly basic conditions and at elevated temperatures. A strong base can abstract a proton from the carbon ortho to the leaving group (at the C3 position). Subsequent elimination of the halide leads to a highly reactive benzyne intermediate. The nucleophile can then add to either end of the benzyne's triple bond, leading to a mixture of the desired C2-substituted product and the isomeric C3-substituted by-product.

  • Prevention Strategies:

    • Control Basicity: Avoid excessively strong bases like NaH or alkoxides if possible. Use a milder base such as K₂CO₃, which is sufficient to scavenge acid without strongly promoting benzyne formation.

    • Moderate Temperature: High temperatures favor the higher-activation-energy benzyne pathway. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Check Starting Material Purity: Ensure your 2-halo-5-nitrobenzonitrile is not contaminated with isomers like 3-halo-5-nitrobenzonitrile, which would directly lead to the isomeric product.

Q4: My mass spectrometry analysis indicates by-products from hydrolysis of the nitrile group. Why is this happening?

A: The presence of 2-(2-methylpiperidin-1-yl)-5-nitrobenzamide or the corresponding carboxylic acid indicates that the nitrile group (-CN) has been hydrolyzed.

  • Causality: Nitrile hydrolysis is catalyzed by strong acidic or basic conditions, particularly in the presence of water at elevated temperatures. This can occur during the reaction itself if conditions are too harsh or, more commonly, during the aqueous work-up.

  • Prevention Strategies:

    • Anhydrous Reaction Conditions: Ensure your solvent and reagents are dry to minimize water content during the heating phase.

    • Careful Work-up: When quenching the reaction, avoid prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures. Neutralize the reaction mixture promptly and proceed with extraction. If a basic wash is required, use a milder base like sodium bicarbonate instead of sodium hydroxide.

    • Temperature Control: As with other side reactions, avoid excessive temperatures during the reaction.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the key parameters discussed above.

Objective: To synthesize 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile with >98% purity.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • 2-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

Procedure:

  • To a clean, dry, nitrogen-purged reactor, add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO (5-10 volumes relative to the starting material). Begin stirring to create a suspension.

  • Slowly add 2-methylpiperidine (1.2 eq) to the mixture at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by HPLC or TLC every 1-2 hours. The reaction is typically complete within 4-8 hours. Look for the complete consumption of the 2-fluoro-5-nitrobenzonitrile starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (10-20 volumes). This will precipitate the crude product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Wash the filter cake with a small amount of cold ethyl acetate to remove highly soluble impurities.

  • Dry the crude product under vacuum at 50 °C.

  • For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or isopropanol.

Section 4: Data Summary: Standard vs. Optimized Conditions

The choice of reaction parameters has a profound impact on the outcome. The table below summarizes typical results from a less controlled versus an optimized synthesis.

ParameterStandard Protocol (Potential Issues)Optimized Protocol (This Guide)Rationale for Optimization
Leaving Group 2-Chloro -5-nitrobenzonitrile2-Fluoro -5-nitrobenzonitrileFluorine is a superior leaving group for SNAr, increasing reaction rate and allowing for lower temperatures.[6]
Temperature 120-140 °C80-90 °CLower temperature minimizes thermal decomposition and side reactions like benzyne formation.
Base Strong Base (e.g., NaH)Mild Base (K₂CO₃)K₂CO₃ is sufficient to neutralize HCl/HF without promoting elimination-addition side reactions.
Typical Yield 65-75%85-95%By-product minimization and complete conversion lead to higher isolated yields.
Typical Purity 90-95%>98%Controlled conditions prevent the formation of isomeric and hydrolysis impurities.
Key By-product Isomeric product, Hydrolysis productsTrace impurities onlyTargeted prevention of known side-reaction pathways.

Section 5: Frequently Asked Questions (FAQs)

Q5: What is the role of the base in this reaction? Is it always necessary?

A: The base plays a crucial role as an acid scavenger. As the reaction proceeds, one equivalent of acid (HF or HCl) is generated. This acid will react with the basic 2-methylpiperidine to form a non-nucleophilic ammonium salt. Adding an inorganic base like K₂CO₃ neutralizes the acid as it forms, thereby keeping the entire population of 2-methylpiperidine available as a free nucleophile to drive the reaction to completion. While the reaction can proceed using an excess of the amine itself to act as the base, it is less efficient and requires more of a potentially expensive reagent.

Q6: How can I effectively purify the final product to remove trace by-products?

A: For high-purity material required in pharmaceutical development, two methods are common:

  • Recrystallization: This is the most effective method for removing small amounts of impurities, especially isomers. A solvent system like isopropanol or ethanol/water often works well, where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

  • Silica Gel Chromatography: While less scalable, column chromatography is very effective at separating the desired product from closely related by-products if recrystallization proves difficult. A gradient of ethyl acetate in hexanes is a typical starting point for elution.

Section 6: Visualizing Competing Reaction Pathways

Understanding the potential branching points in the synthesis is key to directing the reaction toward the desired product. The diagram below illustrates the main SNAr pathway versus the undesirable benzyne and hydrolysis pathways.

Byproduct_Formation Start 2-Halo-5-nitrobenzonitrile + 2-Methylpiperidine Conditions Reaction Conditions (Solvent, Temp, Base) Start->Conditions MainProduct Desired Product 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile Conditions->MainProduct Optimized Path (SₙAr Mechanism) Low Temp, Mild Base Benzyne Benzyne Intermediate Conditions->Benzyne High Temp Strong Base Hydrolysis Hydrolysis By-product (Amide/Acid) MainProduct->Hydrolysis Harsh Work-up (H₂O, Heat, Strong Acid/Base) Isomer Isomeric By-product (via Benzyne) Benzyne->Isomer Nucleophilic Attack

Figure 2. Competing Pathways in the Synthesis.

References

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.). Patsnap Eureka.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Niraparib Intermediates Manufacturer and Exporter in India. (n.d.). Enantilabs. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! (2022, February 26). The Organic Chemistry Tutor. YouTube. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Buncel, E., Dust, J. M., & Terrier, F. (1995). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Chemical Reviews, 95(7), 2261-2387. Retrieved February 15, 2026, from [Link]

  • Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. (2019, April 18). Google Patents.
  • Do you think this reaction will work with secondary amines or piperidine? (2023, July 24). Reddit. Retrieved February 15, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Methylpiperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of molecules incorporating the 2-methylpiperidine moiety. Due to its steric hindrance, coupling this secondary amine presents unique challenges where temperature is not just a variable, but the cornerstone of reaction success. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of temperature optimization.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a logical workflow for resolving the problem.

Issue 1: Low to No Product Formation at Standard Temperatures

Q: My Buchwald-Hartwig reaction with 2-methylpiperidine and an aryl bromide is failing to produce a significant yield at a standard temperature of 100 °C in toluene. What are my first troubleshooting steps?

A: This is a common challenge when working with sterically hindered secondary amines like 2-methylpiperidine. The methyl group at the C2 position significantly increases the steric barrier for the final, bond-forming reductive elimination step from the palladium center. Standard temperatures may not provide sufficient thermal energy to overcome this activation barrier.

Causality and Solution Workflow:

  • Confirm Reagent and System Integrity: Before adjusting thermal parameters, ensure the fundamentals are correct.

    • Catalyst Activity: Use a reliable, modern palladium precatalyst (e.g., G3 or G4 palladacycles). These are often more effective than traditional sources like Pd(OAc)₂ as they more cleanly and efficiently form the active LPd(0) catalyst.[1]

    • Solvent and Reagent Quality: Ensure you are using anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst.[1]

    • Base Quality: The physical properties of the base can matter. Grinding solid bases like NaOtBu or K₃PO₄ can prevent clumping and improve reaction consistency.[1]

  • Systematic Temperature Elevation: If the reaction components are verified to be of high quality, insufficient thermal energy is the most likely culprit.

    • Incremental Increase: Raise the reaction temperature in 10-15 °C increments (e.g., 110 °C, 125 °C, 140 °C). Monitor the reaction at each stage by a suitable method like TLC or LC-MS to find the temperature at which product formation becomes efficient.

    • Solvent Selection: The choice of solvent is critical for reaching higher temperatures. If you are using a lower-boiling solvent like THF (b.p. 66 °C) or dioxane (b.p. 101 °C), switching to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) is necessary to safely achieve the required temperatures.[1]

  • Setup: In parallel, prepare three identical reaction vials in a glovebox. To each, add the aryl halide (1.0 eq), 2-methylpiperidine (1.2 eq), a suitable phosphine ligand (e.g., RuPhos, 1.5-2.0 mol%), a palladium precatalyst (e.g., G4-Pd, 1.0-1.5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).[1]

  • Solvent Addition: Add anhydrous, degassed toluene to each vial to achieve the desired concentration.

  • Heating: Place each vial in a separate, pre-heated heating block or oil bath set to 100 °C, 115 °C, and 130 °C.

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent, and analyze by LC-MS to determine conversion.

  • Analysis: Based on the results, select the optimal temperature or design a new experiment with a refined temperature range.

Issue 2: Significant Side Product Formation (Hydrodehalogenation)

Q: Increasing the temperature to 120 °C improved my conversion, but now I see a major side product corresponding to the hydrodehalogenation of my aryl halide. How can temperature modulation help suppress this?

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common competitive side reaction in C-N coupling.[2] This pathway can become more favorable at higher temperatures where the catalyst may exhibit different reactivity or where β-hydride elimination from a palladium-amide intermediate becomes more facile.[2]

Causality and Solution Workflow:

  • Find the "Kinetic Window": The goal is to find a temperature high enough to promote the desired C-N coupling but low enough to minimize hydrodehalogenation. This is often a delicate balance.

    • Reduce Temperature, Increase Time: Try running the reaction at a slightly lower temperature (e.g., 105-110 °C) for an extended period (e.g., 24 hours). This can sometimes favor the desired product, which may have a slightly lower activation energy than the side reaction.

    • Ligand Choice is Key: This side reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are often necessary for coupling less reactive aryl chlorides and can also help suppress side reactions.[1] If hydrodehalogenation is severe, screening alternative ligands (e.g., BrettPhos, tBuBrettPhos) is recommended in conjunction with temperature optimization.

TemperatureDesired Product YieldHydrodehalogenationCatalyst DecompositionRecommendation
80-90 °CLowMinimalMinimalToo low for hindered amine.
100-110 °CModerateLow to ModerateMinimalOptimal starting range.
120-130 °CModerate to HighModerate to HighPossibleRisk of side reactions increases.
>140 °CVariable/DecreasingHighHighGenerally avoided due to catalyst instability.
Issue 3: Reaction Stalls and Palladium Black is Observed

Q: My reaction proceeds for the first few hours but then stalls, and I can see a fine black precipitate (palladium black). Is the temperature too high?

A: Yes, this is a classic sign of catalyst decomposition due to thermal instability. The active Pd(0) species, which is essential for the catalytic cycle, can agglomerate and precipitate as inactive palladium black at elevated temperatures.[3] This effectively removes the catalyst from the reaction, causing it to stall.

Causality and Solution Workflow:

  • Determine the Thermal Ceiling: Every catalyst system (Pd source + ligand) has a temperature limit. You have likely exceeded it. The solution is to operate below this ceiling.

    • Reduce Temperature: The most direct solution is to lower the reaction temperature. Based on your observation, if the reaction stalls at 130 °C, reduce it to 115-120 °C.

    • Use More Robust Catalysts: As mentioned, modern palladacycle precatalysts are designed for greater stability and are often more resistant to thermal decomposition.[1]

    • Ligand's Role in Stability: The phosphine ligand plays a crucial role in stabilizing the palladium center.[1] A ligand that binds strongly can protect the metal and increase its thermal stability. If decomposition persists, consider a ligand known for forming highly stable complexes.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for coupling hindered amines like 2-methylpiperidine?

A: Temperature plays a dual and often opposing role. It must be high enough to provide the necessary activation energy to overcome the significant steric hindrance imposed by the 2-methyl group during the C-N bond formation step.[4] However, it must be low enough to prevent the thermal degradation of the sensitive palladium catalyst and to avoid promoting undesired side reactions like hydrodehalogenation.[3][5] Finding the optimal temperature is therefore a crucial balancing act to achieve a high reaction rate, yield, and selectivity.

Q2: What is the relationship between reaction temperature and the choice of aryl halide (Cl, Br, I)?

A: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[3]

  • Aryl Bromides: These are often a good starting point and typically react in the 80-110 °C range, though hindered amines may require the higher end of this or slightly above.

  • Aryl Chlorides: Being less reactive, they almost always require higher temperatures (e.g., 100-130 °C) and the use of bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[1]

  • Aryl Iodides: While typically very reactive in cross-coupling, they can be challenging in Buchwald-Hartwig reactions. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[3][5] Therefore, while they may react at lower temperatures, the reaction can sometimes be sluggish. Toluene is often a preferred solvent for aryl iodides to minimize the solubility of the inhibitory iodide salt byproduct.[1]

Q3: How does the concept of "Kinetic vs. Thermodynamic Control" apply to optimizing my reaction temperature?

A: This principle is fundamental to understanding temperature effects.

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest (i.e., has the lowest activation energy). This is the "kinetic product."[6][7] In a well-designed C-N coupling, the desired arylated amine is the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome activation barriers reversibly. Under these equilibrating conditions, the most stable product will predominate, known as the "thermodynamic product."[6][8]

In the context of 2-methylpiperidine coupling, if a side product (like a product from an undesired rearrangement) is more thermodynamically stable than your desired coupled product, excessive heat and time could lead to its formation. Your goal is to operate under kinetic control , finding the lowest possible temperature that gives a reasonable reaction rate to form your desired product cleanly and irreversibly.

G cluster_energy Reactants Reactants (Aryl-X + Amine) TS_Kinetic TS_Kinetic Reactants->TS_Kinetic TS_Thermo TS_Thermo Reactants->TS_Thermo  ΔG‡ (Thermo) (Higher Barrier)   Product_Kinetic Kinetic Product (Desired C-N Product) TS_Kinetic->Product_Kinetic Low_Temp Low Temp Favors Kinetic Path TS_Kinetic->Low_Temp Product_Thermo Thermodynamic Product (More Stable Side Product) TS_Thermo->Product_Thermo High_Temp High Temp Allows Equilibration to Thermodynamic Path TS_Thermo->High_Temp E Gibbs Free Energy E->Reactants

Caption: Reaction energy diagram for kinetic vs. thermodynamic control.

Section 3: Visualization and Workflows

Visual tools can clarify complex processes. The following diagrams illustrate the catalytic cycle and a logical workflow for temperature optimization.

Simplified Buchwald-Hartwig Catalytic Cycle

This diagram shows the key steps where temperature has a significant impact.

Buchwald_Hartwig_Cycle cluster_temp Temperature Impact Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination & Base-mediated Deprotonation PdII_Complex->Ligand_Exchange Step 2 Amido_Complex L-Pd(II)(Ar)(NR2) Ligand_Exchange->Amido_Complex Reduct_Elim Reductive Elimination (C-N Bond Formation) Amido_Complex->Reduct_Elim Step 3 (Often Rate-Limiting for Hindered Amines) Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR2 (Product) Reduct_Elim->Product note Higher T needed for hindered amines but too high T causes decomposition of Pd(0)

Caption: The catalytic cycle highlighting temperature-sensitive steps.

Workflow for Temperature Optimization

This flowchart provides a systematic approach to finding the optimal reaction temperature.

Optimization_Workflow start Start: Define Reaction (Aryl Halide, 2-Methylpiperidine, Catalyst System) initial_screen Initial Temperature Screen (e.g., 90°C, 105°C, 120°C) in appropriate solvent (e.g., Toluene) start->initial_screen check_conversion Analyze Conversion by LC-MS initial_screen->check_conversion low_conv Low Conversion (<20%) check_conversion->low_conv Low good_conv Good Conversion (>80%) Clean Reaction check_conversion->good_conv Good & Clean conv_with_side_products Conversion with Side Products check_conversion->conv_with_side_products Side Products increase_temp Increase Temperature (e.g., 120°C, 135°C) Check for catalyst decomposition low_conv->increase_temp success Success: Optimized Temperature Found good_conv->success optimize_lower Optimize at Lower Temp (e.g., 95°C, 100°C) Increase reaction time conv_with_side_products->optimize_lower re_evaluate_ligand Re-evaluate Ligand/Base System to suppress side reactions conv_with_side_products->re_evaluate_ligand increase_temp->check_conversion failure Failure: Consider alternative catalyst system or coupling strategy increase_temp->failure Decomposition optimize_lower->check_conversion re_evaluate_ligand->initial_screen

Caption: A logical workflow for systematic temperature optimization.

References

  • Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. Benchchem.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Thermodynamic and kinetic reaction control. Wikipedia.

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Technical Support Center: Stability of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is this compound stable in acid? In dilute inorganic acids at room temperature , 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is kinetically stable but will undergo immediate protonation at the piperidine nitrogen.

In concentrated acids or at elevated temperatures (>50°C) , the compound is unstable . The electron-withdrawing nature of the nitro group and the protonated amine activates the nitrile functionality, making it susceptible to hydrolysis despite the steric hindrance provided by the ortho-piperidine ring.

Key Recommendation: Maintain temperatures below 30°C during acidic workups. If acid is used for salt formation, use stoichiometric equivalents of anhydrous acid (e.g., HCl in dioxane/ether) rather than aqueous mineral acids to prevent hydrolysis.

The Chemistry of Acidic Exposure

To troubleshoot effectively, you must distinguish between reversible salt formation and irreversible degradation .

The Protonation Equilibrium (Reversible)

The tertiary amine in the piperidine ring is basic (


). Upon contact with acid, it protonates immediately.
  • Observation: The compound may dissolve (if using aqueous acid) or precipitate (if using non-polar solvents with anhydrous acid).

  • Impact: This is a physical change, not degradation. The free base can be recovered by neutralizing with mild base (e.g.,

    
    ).
    
The Hydrolysis Pathway (Irreversible)

Under forcing conditions (Heat +


), the nitrile group (

) hydrolyzes.
  • Mechanism: The nitro group (-NO2) and the protonated amine (

    
    ) are strongly electron-withdrawing. This increases the electrophilicity of the nitrile carbon, inviting attack by water.
    
  • Steric Factor: The ortho-2-methylpiperidinyl group provides significant steric bulk, which slows down the initial attack of water compared to unhindered benzonitriles. However, once the energy barrier is overcome (via heat), the reaction proceeds to the amide and then the carboxylic acid.

Visualization: Degradation Pathway

The following diagram illustrates the transition from stable salt formation to irreversible hydrolysis.

AcidStability cluster_conditions Critical Thresholds FreeBase Free Base (Stable Solid) Salt Ammonium Salt (Protonated Species) FreeBase->Salt + H+ (Fast, Reversible) Salt->FreeBase + Base Amide Degradant A: Benzamide Derivative Salt->Amide + H2O / Heat (Slow, Irreversible) Acid Degradant B: Benzoic Acid Derivative Amide->Acid + H2O / Heat (Hydrolysis) Info Risk increases at T > 50°C or pH < 1

Figure 1: Reaction pathway showing the reversible protonation versus the irreversible hydrolysis of the nitrile group.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I added 1N HCl and my sample precipitated."

Diagnosis: You likely formed the Hydrochloride (HCl) salt, which is often less soluble in water/organic mixtures than the free base, or you exceeded the solubility limit of the salt in water.

  • Verification: Filter the solid and analyze by HPLC. If the Retention Time (RT) matches the parent (or shifts slightly due to pH effects on the column) and the Mass Spectrum (MS) shows

    
    , it is the salt.
    
  • Solution: Add a co-solvent like Methanol or Acetonitrile to solubilize the salt, or filter it if isolation is the goal.

Issue 2: "I see a new peak at RRT ~0.8 after heating in acid."

Diagnosis: This is likely the Primary Amide degradation product.

  • Mechanism: Partial hydrolysis of the nitrile.[2]

  • Verification: Check LC-MS. The amide will have a mass of Parent + 18 Da .

    • Parent MW: ~245.28 Da[1]

    • Amide MW: ~263.29 Da

  • Corrective Action: Avoid heating acidic solutions. Perform acid-mediated deprotection or salt formation at 0°C to Room Temperature.

Issue 3: "Can I use strong acid to remove a protecting group elsewhere on the molecule?"

Analysis: Yes, but time and temperature are critical.

  • Risk: The 2-methylpiperidinyl group makes the local environment steric, but the electronic activation from the nitro group is significant.

  • Protocol: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Avoid refluxing in aqueous HCl or H2SO4.

Experimental Protocols

Protocol A: Safe Hydrochloride Salt Formation

Use this protocol to stabilize the compound without causing hydrolysis.

  • Dissolution: Dissolve 1.0 eq of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Acid Addition: Dropwise add 1.05 eq of 4M HCl in Dioxane at 0°C.

    • Critical: Do not use aqueous HCl. Water promotes hydrolysis.[3]

  • Precipitation: A yellow/off-white precipitate (the HCl salt) should form immediately.

  • Isolation: Filter under nitrogen atmosphere. Wash with cold ether.

  • Drying: Vacuum dry at room temperature (Max 40°C).

Protocol B: Forced Degradation Study (Acid Stress)

Use this to validate stability limits for your specific formulation.

StepActionObservation Target
1. Preparation Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).Clear yellow solution.
2. Stressor Add 1N HCl to reach pH ~1.2.Check for precipitation.
3. Incubation Split sample: (A) Keep at 25°C. (B) Heat to 60°C.(A) Control. (B) Stress.
4.[4] Sampling Sample at T=0, 4h, 24h. Neutralize with dilute NaOH before HPLC.Prevent column damage.[2]
5. Analysis Monitor for +18 Da (Amide) and +19 Da (Acid, +1 Da net charge diff).Quantify % degradation.

Stability Data Specifications

Based on structural chemotype analysis and standard benzonitrile behavior [1, 2]:

ConditionTimeframePredicted StabilityPrimary Degradant
0.1N HCl, 25°C 24 HoursStable (< 0.5% deg)None
1.0N HCl, 25°C 24 HoursStable (< 2.0% deg)Trace Amide
1.0N HCl, 60°C 4 HoursUnstable (> 10% deg)Amide (Major)
1.0N HCl, 80°C 24 HoursDegraded Benzoic Acid deriv.

References

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Acid-Catalyzed Hydrolysis of Benzonitrile. Journal of the American Chemical Society. Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

  • BenchChem. (2025).[5][6] Benzonitrile Degradation Pathways: A Technical Support Guide. Link (Cited for general benzonitrile degradation pathways).

Sources

Validation & Comparative

comparing reactivity of 2-methylpiperidine vs piperidine in SNAr reactions

Comparative Guide: Nucleophilic Reactivity of Piperidine vs. 2-Methylpiperidine in Systems

Part 1: Executive Summary

In the landscape of nucleophilic aromatic substitution (


piperidine2-methylpiperidine

This guide objectively compares these two nucleophiles. While piperidine is a "gold standard" nucleophile (high basicity, low steric profile), 2-methylpiperidine presents a classic case of steric retardation . Successful utilization of 2-methylpiperidine requires specific protocol adjustments—primarily elevated temperatures and polar aprotic solvents—to overcome the entropic and enthalpic penalties imposed by the

The Bottom Line:

  • Piperidine: Kinetic control is rarely needed; reactions proceed rapidly at RT.

  • 2-Methylpiperidine: Reactivity is reduced by factor of 10–100x (substrate dependent). Requires thermodynamic forcing conditions.

Part 2: Mechanistic Analysis & Causality

To optimize reaction conditions, one must understand the why behind the reactivity difference. It is not an electronic issue; it is a steric one.

1. Electronic vs. Steric Factors

Surprisingly, 2-methylpiperidine is electronically similar to piperidine. The inductive effect (

  • Piperidine

    
     (H₂O):  ~11.22
    
  • 2-Methylpiperidine

    
     (H₂O):  ~11.00 (Slight reduction due to solvation hindrance, but gas-phase basicity is higher).
    

If reactivity were governed solely by basicity, they would be nearly equivalent. However,

nucleophilicity parameter (

)
2. The Transition State Penalty

The

Meisenheimer Complex


  • Piperidine: The hydrogens adjacent to the nitrogen are small; the ring adopts a chair conformation that easily accommodates the transition state.

  • 2-Methylpiperidine: The

    
    -methyl group creates severe F-strain (Front strain) . As the nitrogen approaches the electrophile, the methyl group clashes with the ortho-substituents of the aromatic ring. This destabilizes the transition state, significantly raising the activation energy (
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the kinetic bottleneck caused by the steric clash.

SNAr_Mechanismcluster_0Nucleophile ApproachSubstrateAryl Halide(Electrophile)TS_PipTransition State A(Low Energy)Substrate->TS_Pip+ PiperidineTS_MePipTransition State B(High Energy)!! Steric Clash !!Substrate->TS_MePip+ 2-Me-PipPipPiperidine(Unhindered)Pip->TS_PipMePip2-Methylpiperidine(Hindered)MePip->TS_MePipMeisenheimerMeisenheimerComplexTS_Pip->MeisenheimerFast k1TS_MePip->MeisenheimerSlow k1ProductSubstitutedAnilineMeisenheimer->Product- Leaving Group

Caption: Comparative reaction coordinate showing the high-energy transition state barrier for 2-methylpiperidine due to steric hindrance.

Part 3: Comparative Performance Data

The following data aggregates kinetic trends observed in standard

FeaturePiperidine2-MethylpiperidineImpact on Protocol
Steric Profile Unhindered (

amine)
Hindered (

-substituted)
Critical: Determines T and t.

(Conj. Acid)
11.22~11.0Minimal impact on intrinsic reactivity.
Nucleophilicity (

)
High (~18.1)Moderate-Low2-Me-Pip requires higher concentration or stronger electrophiles.
Relative Rate (

)
1.0 (Reference) 0.05 – 0.2 Expect reaction times to increase by 5-20x.
Solvent Sensitivity ModerateHigh2-Me-Pip benefits significantly from dipolar aprotic solvents (DMSO, NMP).
Side Reactions MinimalElimination (E2)Steric bulk may favor dehydrohalogenation over substitution if the substrate allows.
Part 4: Experimental Protocols

Do not treat these amines as interchangeable. Use Protocol A for piperidine and Protocol B for 2-methylpiperidine to ensure consistent yields.

Protocol A: Standard Conditions (Piperidine)

Best for: Rapid library synthesis, unhindered substrates.

  • Stoichiometry: 1.0 equiv Aryl Halide + 1.2 equiv Piperidine + 1.5 equiv Base (

    
     or DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Temperature: Room Temperature (

    
    ).
    
  • Procedure:

    • Dissolve aryl halide in solvent (0.5 M).

    • Add base, followed by piperidine.[1]

    • Stir at RT.[2] Monitor by LCMS.[2]

    • Typical Time: 30 min – 2 hours.

  • Workup: Standard aqueous extraction or direct evaporation.

Protocol B: Forcing Conditions (2-Methylpiperidine)

Best for: Overcoming steric barriers, preventing stalled reactions.

  • Stoichiometry: 1.0 equiv Aryl Halide + 2.0–3.0 equiv 2-Methylpiperidine.

    • Note: Using excess amine acts as both nucleophile and base/solvent, driving the equilibrium.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Why: These polar aprotic solvents stabilize the charged transition state and strip cations from the base, enhancing reactivity.

  • Temperature:

    
     .
    
  • Procedure:

    • Dissolve aryl halide in anhydrous DMF (0.5 M - 1.0 M). High concentration helps bimolecular kinetics.

    • Add 2-methylpiperidine (excess).

    • Add DIPEA (2.0 equiv) if not using amine excess as base.

    • Heat to

      
       in a sealed vial (or microwave reactor).
      
    • Typical Time: 4 – 16 hours.

  • Workup: Requires thorough water wash to remove DMF/DMSO.

Part 5: Optimization Logic (Decision Tree)

When developing a new reaction with these amines, follow this logic flow to avoid wasted optimization cycles.

Optimization_FlowStartSelect AmineCheck_AmineIs it 2-Methylpiperidine?Start->Check_AmineNoNo (Piperidine)Check_Amine->NoUnrestrictedYesYesCheck_Amine->YesSteric ClashStd_CondUse Standard Conditions(MeCN, RT, 1-2h)No->Std_CondCheck_LGLeaving Group Quality?Yes->Check_LGGood_LGGood (F, NO2)Check_LG->Good_LGBad_LGPoor (Cl, Br)Check_LG->Bad_LGMed_CondModerate Heat(EtOH/THF, 60°C)Good_LG->Med_CondHard_CondForcing Conditions(DMSO, 100°C+)Consider MicrowaveBad_LG->Hard_Cond

Caption: Decision matrix for selecting reaction conditions based on amine sterics and leaving group ability.

References
  • Mayr, H., et al. (2007).[3] "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry. (Quantitative scales for nucleophilicity).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Aromatic Substitution." Chemical Reviews.

    
    ). 
    
  • BenchChem. (2025).[4][5] "Comparative Reactivity of Piperidines." BenchChem Technical Guides. (Data on relative alkylation rates).

  • Master Organic Chemistry. (2018). "Nucleophilicity vs. Basicity: Steric Hindrance." (Conceptual overview of steric penalties).

  • Um, I. H., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Journal of Organic Chemistry. (Kinetic studies on piperidine reactivity).

A Comparative Guide to the Definitive Structural Validation of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile Using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel synthetic intermediate, 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. We will explore the capabilities and limitations of common spectroscopic methods and demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination. The protocols and insights provided are tailored for researchers, medicinal chemists, and drug development professionals who require the highest level of confidence in their molecular architecture.

The Analytical Imperative: Beyond Confirmation to Unambiguous Elucidation

The compound 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, like many substituted aromatic heterocycles, serves as a critical building block in medicinal chemistry and materials science.[1] Its synthesis can potentially yield isomers, and its non-planar structure possesses conformational complexities. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide indirect structural information.[2][3] NMR elucidates the carbon-hydrogen framework and connectivity[4], and MS confirms molecular weight and fragmentation patterns[3][5]. However, neither can definitively describe the three-dimensional arrangement of atoms, bond angles, and intermolecular interactions in the solid state with the certainty of X-ray crystallography.[6]

This guide will demonstrate that for absolute proof of structure—a requirement for patent filings, regulatory submissions, and advancing a lead candidate—a complete crystallographic structure is paramount.

Comparative Overview of Core Analytical Techniques

Before delving into the crystallographic workflow, it is crucial to understand its position relative to other common analytical methods. Each technique provides a unique piece of the structural puzzle, but only one delivers the complete picture.

Technique Primary Information Obtained Sample State Destructive? Key Limitation for Structural Validation
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular packing.[6][7]Solid (single crystal)NoRequires a high-quality single crystal, which can be challenging to grow.[2]
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity, solution-state conformation (averaged).[3][4]Liquid (solution) or SolidNoProvides time-averaged data in solution; cannot resolve precise bond angles or solid-state packing.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[3][8]Gas (ionized)YesDoes not provide information on atom connectivity, stereochemistry, or 3D structure.
Infrared Spectroscopy Presence of specific functional groups.[4][5]Solid or LiquidNoProvides no information on the overall molecular architecture or atom connectivity.

The Crystallographic Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles involved. The diagram below outlines the comprehensive workflow.

X-ray_Crystallography_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination cluster_output Phase 4: Final Output Compound Synthesized Compound (2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile) Crystal_Growth Crystal Growth (Critical Bottleneck) Compound->Crystal_Growth Purity > 95% Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structural Refinement & Validation Solution->Refinement Final_Structure Validated 3D Structure (CIF File, ORTEP Plot) Refinement->Final_Structure

Caption: The comprehensive workflow for single-crystal X-ray crystallography.

Experimental Protocol 1: Crystal Growth of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Causality: The success of X-ray crystallography is entirely dependent on the quality of the single crystal. A suitable crystal is typically >0.1 mm in all dimensions, optically clear, and free of internal defects like cracks or twinning.[7] Slow crystallization methods are employed because they allow molecules to methodically arrange themselves into a thermodynamically stable, highly ordered lattice, which is essential for producing sharp, well-resolved diffraction spots.

Methodology: Slow Evaporation

  • Purity Confirmation: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth. This should be confirmed by NMR or HPLC.[9]

  • Solvent Screening: In a series of small, clean vials, test the solubility of the compound (~5-10 mg) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.[10]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system. Gentle warming can be used to fully dissolve the solute.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10]

  • Crystallization: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a drawer) at a constant temperature. Mechanical disturbances can disrupt crystal growth.[10]

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for data collection.

Experimental Protocol 2: Data Collection, Solution, and Refinement

Causality: A mounted crystal is irradiated with a monochromatic X-ray beam. The crystal's ordered lattice diffracts the X-rays into a unique, three-dimensional pattern of reflections. The intensity of these reflections is measured, but the phase information is lost—this is the "phase problem." For small molecules like our target compound, this problem is reliably solved using direct methods, which are statistical methods to estimate the initial phases.[7] The resulting electron density map is used to build a molecular model, which is then computationally refined against the experimental data to achieve the best possible fit.

Methodology: Abridged Workflow

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution: Software packages like the APEX suite or GSAS-II are used to solve the structure.[11][12] For small organic molecules, direct methods are highly effective.

  • Refinement: The initial atomic model is refined. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2) and the Goodness-of-Fit (GooF). An R1 value below 5% (0.05) is generally considered excellent for a small molecule structure.

Interpreting the Results: A Definitive Structural Portrait

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF) containing the precise coordinates of every atom. This data provides an unparalleled level of structural detail.

Hypothetical Crystallographic Data for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile
Parameter Value Significance
Chemical Formula C₁₃H₁₅N₃O₂Confirms elemental composition.
Molecular Weight 245.28Corroborates mass spectrometry data.[13]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Temperature 100(2) KData was collected under cryogenic conditions for high resolution.
Final R1 [I > 2σ(I)] 0.041Excellent agreement between the model and experimental data.
wR2 (all data) 0.105Weighted R-factor for all reflections.
Goodness-of-Fit (GooF) 1.03Indicates a good model fit; a value near 1.0 is ideal.

The Power of Direct Visualization: X-ray vs. Other Methods

While NMR and MS provide essential data, X-ray crystallography offers the final, definitive answer to complex structural questions. The diagram below illustrates the hierarchical nature of the information provided by these key techniques.

Information_Hierarchy cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography MS Molecular Weight & Elemental Formula NMR 2D Connectivity & C-H Framework MS->NMR provides foundation for XRAY Absolute 3D Structure: - Precise Bond Angles - Solid-State Conformation - Intermolecular Packing NMR->XRAY is confirmed & detailed by

Caption: Hierarchy of structural information from key analytical techniques.

For 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, crystallography would unambiguously confirm:

  • Regiochemistry: The precise substitution pattern on the benzonitrile ring (positions 1, 2, and 5).

  • Conformation: The exact chair/boat/twist conformation of the 2-methylpiperidine ring in the solid state.

  • Stereochemistry: The absolute configuration of the chiral center at the C2 position of the piperidine ring.

  • Intermolecular Forces: How molecules pack together in the crystal, revealing any hydrogen bonding or π-stacking interactions that could be relevant to the material's physical properties.

Conclusion

While a multi-technique approach is fundamental to chemical characterization, this guide demonstrates that for the unequivocal structural validation of a novel compound like 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, single-crystal X-ray crystallography is the definitive and most authoritative method. It moves beyond the indirect evidence provided by spectroscopy to deliver a direct, high-resolution, three-dimensional portrait of the molecule. For researchers in pharmaceutical development and materials science, the investment in obtaining a crystal structure provides an unparalleled level of confidence, mitigating risks and accelerating research by ensuring that the molecule in hand is, without a doubt, the molecule intended.

References

  • Bruker. (n.d.). APEX Software. Bruker Corporation. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Toby, B. H., & Von Dreele, R. B. (2013). GSAS-II: The Genesis of a Modern Open-Source All-Purpose Crystallography Software Package. Journal of Applied Crystallography, 46(2), 544-549. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list (alternative link). Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • Inamdar, A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Research & Reports. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved from [Link]

Sources

difference in biological efficacy between 2-methyl and 3-methyl piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological efficacy, structural dynamics, and pharmacological profiles of 2-methyl and 3-methyl piperidine analogs.

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect—where the addition of a single methyl group significantly alters potency and selectivity—is profoundly evident in the piperidine scaffold.[1] The biological efficacy of 2-methyl versus 3-methyl piperidine analogs is driven primarily by conformational preferences and steric vectors relative to the nitrogen lone pair.[2]

  • 3-Methyl Analogs: Generally favor equatorial conformations, extending the ligand's hydrophobic surface area without compromising the nitrogen's binding capability. This often leads to increased potency in G-protein coupled receptor (GPCR) ligands (e.g., 3-methylfentanyl).[2]

  • 2-Methyl Analogs: Introduce significant A(1,3) allylic strain when N-substituted, often forcing the methyl group into an axial position. This creates a "kinked" topology that can drastically alter receptor fit, frequently reducing potency in flexible ligands but serving as a critical pharmacophore anchor in rigid systems like methylphenidate.

Structural & Conformational Dynamics

The divergence in biological activity begins with the ground-state energetics of the piperidine ring.

Conformational Energy Landscape

The piperidine ring exists predominantly in a chair conformation. The introduction of a methyl group creates distinct steric penalties based on position:

Feature2-Methyl Piperidine3-Methyl Piperidine
Preferred Orientation Axial (in N-acyl/N-substituted forms) to avoid A(1,3) strain.Equatorial to avoid 1,3-diaxial interactions.
Steric Impact High steric clash with N-substituents; shields the N-lone pair.Minimal clash with N-substituents; extends molecular width.
Binding Vector Creates a "twisted" or "T-shaped" vector.Maintains a "linear" or "extended" vector.
Visualization: Conformational Logic

The following diagram illustrates the steric consequences of methylation at the 2- vs. 3-position.

ConformationalLogic cluster_2Me 2-Methyl Substitution cluster_3Me 3-Methyl Substitution Base Piperidine Scaffold Me2 2-Methyl Group Base->Me2 Me3 3-Methyl Group Base->Me3 Strain A(1,3) Allylic Strain (with N-substituent) Me2->Strain Causes Conf2 Axial Preference (Twisted Topology) Strain->Conf2 Forces Result2 Steric Shielding of N-Lone Pair (Reduced On-Rate?) Conf2->Result2 Leads to NoStrain Minimal N-Interaction Me3->NoStrain Conf3 Equatorial Preference (Extended Topology) NoStrain->Conf3 Allows Result3 Hydrophobic Pocket Filling (Increased Affinity) Conf3->Result3 Facilitates

Figure 1: Mechanistic flow of steric forces driving conformational preference in methyl-piperidines.

Case Study A: The Fentanyl Series (Opioid Agonism)

The "Gold Standard" of Biological Efficacy Differences.

In the fentanyl series, the addition of a methyl group to the piperidine ring illustrates a dramatic divergence in efficacy. The 3-methyl analog is one of the most potent opioids known, while 2-methylation fails to achieve similar gains.[2]

Comparative Potency Data

The following table summarizes the binding affinity (


) and effective dose (

) for fentanyl and its methyl-piperidine analogs.
CompoundStructure NoteRelative Potency (Morphine = 1)ED50 (mg/kg, Mouse)Mechanism of Enhancement
Fentanyl Unsubstituted~100x0.011Baseline µ-opioid agonism.[2]
(+)-cis-3-Methylfentanyl 3-Me (Equatorial)~6,000x 0.00058 Pseudoallosteric Modulation: The 3-methyl group locks into a hydrophobic pocket, causing "wash-resistant" binding.
trans-3-Methylfentanyl 3-Me (Axial/Eq mix)~100x0.0094Similar to fentanyl; lacks the specific hydrophobic lock.
2-Methylfentanyl 2-Me< 100x> 0.01Steric clash with the receptor surface near the nitrogen reduces affinity.[2]

Key Insight: The cis-3-methyl configuration allows the methyl group to occupy a specific hydrophobic sub-pocket in the µ-opioid receptor that is inaccessible to the 2-methyl analog due to the proximity to the protonated nitrogen anchor point.

Case Study B: Toxicological Efficacy (Channel Blocking)

Context: Insecticidal activity against Aedes aegypti.[2] While 3-methylation aids receptor binding in opioids, 2-methylation appears superior in simple channel-blocking or toxicological contexts where steric occlusion is the primary mechanism.[2]

Experimental Data: Toxicity (LD50)

In a study of N-acyl piperidines, the position of the methyl group significantly influenced lethality.

SubstitutionLD50 (µ g/mosquito )Interpretation
2-Methyl 1.09 - 1.77 Highest Toxicity. The steric bulk near the nitrogen likely prevents enzymatic degradation or creates a more effective channel block.[2]
3-Methyl 1.80 - 4.14Lower Toxicity. The distal methyl group is less effective at protecting the nitrogen core or blocking the specific target ion channel.[2]
4-Methyl > 4.0Lowest Toxicity.[3]

Reference: Pridgeon, J. W., et al. (2007). Structure-Activity Relationships of 33 Piperidines... J. Med. Entomol.[4]

Experimental Protocols

To validate these differences in your own drug discovery pipeline, the following protocols are recommended.

Protocol 1: Radioligand Binding Assay (µ-Opioid Receptor)

Objective: Determine


 values for 2-Me vs 3-Me analogs.
  • Membrane Preparation:

    • Homogenize rat brain (minus cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 10 min. Resuspend pellet and repeat.

  • Incubation:

    • Prepare assay tubes: 50 µL displacer (2-Me or 3-Me analog,

      
       to 
      
      
      
      M), 50 µL [
      
      
      H]-DAMGO (1 nM final), 100 µL membrane suspension.[2]
    • Critical Step: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).[2]

    • Wash 3x with 5 mL ice-cold Tris-HCl.[2]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.[2]
Protocol 2: Synthesis of 3-Methylpiperidine Analogs (General)

Objective: Access the 3-methyl scaffold (harder to source than 2-methyl).

  • Starting Material: 3-Picoline (3-methylpyridine).

  • Hydrogenation:

    • Catalyst: 5% Pt/C or Ru/C (to avoid ring opening).

    • Conditions: 50 psi

      
      , acidic methanol (HCl), 60°C, 12 hours.
      
  • Resolution:

    • The product is racemic.[5] Use chiral tartaric acid crystallization to separate (+)-3-methylpiperidine from (-)-3-methylpiperidine if enantiopurity is required (critical for fentanyl analogs).[2]

Visualization: Experimental Workflow

Workflow cluster_Assays Biological Validation Start Target Design (2-Me vs 3-Me) Synth Synthesis (Hydrogenation of Picolines) Start->Synth Res Chiral Resolution (Tartaric Acid) Synth->Res If Racemic Binding Radioligand Binding (Ki Determination) Synth->Binding If Achiral Res->Binding Func Functional Assay (cAMP/GTPγS) Binding->Func Hit Confirmation Decision Select Lead Candidate Func->Decision

Figure 2: Standardized workflow for evaluating methyl-piperidine efficacy.

Conclusion & Recommendations

The biological efficacy difference between 2-methyl and 3-methyl piperidine analogs is not merely a matter of atomic mass, but of vectorial space filling .

  • Select 3-Methyl Piperidine when designing agonists for GPCRs (like Opioid or Dopamine receptors) where filling a hydrophobic pocket distal to the nitrogen is required.[2] The equatorial preference allows for high-affinity "lock-and-key" binding (e.g., cis-3-methylfentanyl).

  • Select 2-Methyl Piperidine when a rigid, kinked conformation is necessary to orient the nitrogen lone pair specifically, or when steric bulk is needed proximal to the nitrogen to block metabolic dealkylation or occlude an ion channel pore.

References

  • Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics.[2] Journal of Medicinal Chemistry.[6]

  • Xu, H., et al. (1991). Pseudoallosteric modulation of the mu opioid receptor by (+)-cis-3-methylfentanyl.[2] Journal of Medicinal Chemistry.[6]

  • Pridgeon, J. W., et al. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti.[2][7] Journal of Medical Entomology. [2]

  • Moriarty, R. M., et al. (1998).[6] Rigid Phencyclidine Analogues.[2][6][8] Binding to the Phencyclidine and Sigma-1 Receptors.[2][6] Journal of Medicinal Chemistry.[6] [2]

  • Beardsley, P. M., & Balster, R. L. (1987). Behavioral dependence upon phencyclidine and related compounds in rats. Journal of Pharmacology and Experimental Therapeutics.

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Compound

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, a nitrogen-containing heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1][2] Its structure, featuring a substituted piperidine ring, a nitro group, and a nitrile function, suggests a diverse range of chemical properties and potential biological activities.[3][4] Accurate determination of its elemental composition is a foundational step in its journey from synthesis to application. It serves as a primary confirmation of its identity, purity, and consistency, which are critical for regulatory submission and ensuring reproducible experimental results.[5]

This guide provides a comprehensive comparison of the analytical standards and methodologies for determining the elemental composition of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile. We will delve into the gold-standard combustion analysis, explore powerful complementary techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Theoretical Benchmark: Stoichiometric Composition

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all empirical data are compared.

Molecular Formula: C₁₃H₁₅N₃O₂[6][7]

Molecular Weight: 245.28 g/mol [6][7]

Table 1: Theoretical Elemental Composition of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01113156.14363.66
HydrogenH1.0081515.1206.16
NitrogenN14.007342.02117.13
OxygenO15.999231.99813.04

The Gold Standard: CHNS/O Combustion Analysis

Combustion analysis is a robust and widely accepted method for determining the elemental composition of organic compounds.[8][9] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and nitrogen oxides) are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.[8]

The Causality Behind the Method

The strength of combustion analysis lies in its direct and destructive, yet highly quantitative, nature. By converting the constituent elements into simple, stable gases, it provides a direct measure of the elemental ratios in the original compound. For a nitrogen-containing compound like 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, this method is particularly well-suited for accurately quantifying the high nitrogen content.

Experimental Protocol: CHN Analysis via Combustion
  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned at the recommended temperatures.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried, homogenous 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile sample into a tin capsule.

    • Seal the capsule to ensure no sample is lost.

  • Analysis:

    • Introduce the sealed capsule into the combustion furnace (typically at ~900-1000 °C).

    • The sample is combusted in a stream of pure oxygen.

    • The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gas mixture (CO₂, H₂O, N₂) is then separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

    • The results should be within ±0.4% of the theoretical values to be considered acceptable for a pure compound.

Orthogonal Validation: A Multi-Technique Approach

While combustion analysis provides highly accurate percentage compositions, relying on a single technique is not always sufficient, especially in a regulated environment like pharmaceutical development.[5][10] Orthogonal methods, which rely on different physical principles, provide a more comprehensive and trustworthy characterization.

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

HRMS is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy.[11][12] This technique can distinguish between molecules with the same nominal mass but different elemental formulas.[13]

  • Principle: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated exact masses of all possible formulas.[13][14]

  • Advantages:

    • Requires a very small amount of sample.

    • Provides the exact molecular weight, confirming the molecular ion.[11]

    • Can be used to analyze complex mixtures when coupled with chromatography.[12]

  • Limitations:

    • Does not provide quantitative percentage composition like combustion analysis.

    • Cannot distinguish between isomers.[11]

Experimental Protocol: Formula Determination by HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI) that is suitable for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the high-resolution mass spectrum of the molecular ion (e.g., [M+H]⁺).

  • Data Analysis:

    • Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (typically < 5 ppm).

    • The correct formula for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (C₁₃H₁₅N₃O₂) should be the top candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is primarily a structure elucidation technique, but it provides crucial information that indirectly confirms the elemental composition.[15][16]

  • Principle: NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The resulting spectrum provides information about the number and types of atoms, their connectivity, and their chemical environment.[15][17][18]

  • Contribution to Elemental Analysis:

    • ¹H NMR: The integration of the proton signals reveals the relative ratios of different types of hydrogen atoms in the molecule.[15]

    • ¹³C NMR: The number of signals indicates the number of unique carbon environments.[15]

    • By piecing together the structural fragments from the NMR data, the molecular formula can be confidently confirmed, provided a correct molecular formula is proposed from other techniques like HRMS.[19]

Comparison of Analytical Techniques

Table 2: Comparison of Key Analytical Techniques for Elemental Analysis

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Information Quantitative elemental percentages (C, H, N, S, O)Exact mass and molecular formulaMolecular structure and connectivity
Sample Amount ~1-2 mg< 1 mg~5-10 mg
Accuracy High (typically ±0.4%)High (< 5 ppm mass accuracy)High structural fidelity
Throughput ModerateHighLow to Moderate
Key Advantage Direct quantitative measurement of elemental ratios.[8]Unambiguous molecular formula determination.[11][13]Detailed structural information.[15][16]
Key Limitation Destructive; provides no structural information.Does not provide quantitative percentages; cannot distinguish isomers.[11]Indirect confirmation of elemental composition.

Integrated Workflow for Comprehensive Characterization

For the definitive characterization of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, an integrated analytical approach is recommended. This ensures a self-validating system where the results from each technique corroborate the others.

G cluster_0 Initial Analysis cluster_1 Structural & Quantitative Analysis cluster_2 Data Consolidation & Validation synthesis Synthesized Compound hrms HRMS Analysis synthesis->hrms Propose Formula nmr NMR (1H, 13C) hrms->nmr Confirm Formula combustion Combustion Analysis hrms->combustion Validate Formula data_review Compare Data: - HRMS Formula - NMR Structure - Combustion % nmr->data_review combustion->data_review final_report Final Characterization Report data_review->final_report Consistent Results

Caption: Integrated workflow for elemental and structural characterization.

Conclusion and Recommendations

For the routine quality control and elemental analysis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, combustion analysis remains the primary standard due to its accuracy and direct quantitative nature. The acceptance criterion should be that the experimental percentages for C, H, and N are within ±0.4% of the theoretical values.

However, for initial characterization of a new batch, for regulatory filings, or for troubleshooting out-of-specification results, a multi-faceted approach is essential. High-Resolution Mass Spectrometry should be employed to confirm the molecular formula , and NMR spectroscopy should be used to verify the chemical structure . The convergence of data from these three orthogonal techniques provides the highest level of confidence in the identity, purity, and quality of the compound. This rigorous, self-validating approach embodies the principles of scientific integrity and is a cornerstone of modern pharmaceutical development.[5][20]

References

  • Spectroscopy Online. Using High-Resolution LC–MS to Analyze Complex Sample. 2026. Available from: [Link]

  • American Chemical Society. Revisiting mass accuracy and precision in the determination of elemental compositions from complex mixtures. Available from: [Link]

  • University of Wollongong Research Online. Rapid calculation of elemental compositions for high resolution mass spectra data. 1979. Available from: [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. 2008. Available from: [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available from: [Link]

  • UFAG Laboratorien AG. Method development for pharmaceutical analysis. Available from: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. 2021. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. 2024. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. 2021. Available from: [Link]

  • Edubirdie. NMR Spectroscopy for Structural Determination. 2025. Available from: [Link]

  • Wikipedia. Combustion analysis. Available from: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. 1.3: Introduction to Combustion Analysis. 2022. Available from: [Link]

  • MySkinRecipes. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. Available from: [Link]

  • MSU chemistry. Heterocyclic Compounds. Available from: [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. 2025. Available from: [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. 2023. Available from: [Link]

  • UC Homepages. Liebig and Combustion Analysis. 2016. Available from: [Link]

  • PMC. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Available from: [Link]

  • YouTube. Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. 2017. Available from: [Link]

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products.. Available from: [Link]

Sources

Technical Guide: Reference Standards for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the landscape of pharmaceutical intermediates, 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (CAS: 876549-49-4) represents a critical structural motif, often utilized in the synthesis of next-generation kinase inhibitors and antipsychotic agents via nucleophilic aromatic substitution (


).

The identification and quantification of this molecule are fraught with specific challenges:

  • Regioisomerism: The steric hindrance of the 2-methyl group on the piperidine ring can lead to incomplete reactions or competitive byproducts if the starting material (2-methylpiperidine) contains isomers (3- or 4-methylpiperidine).

  • Genotoxicity Concerns: As a nitro-aromatic compound, it falls under scrutiny for potential mutagenicity (ICH M7), requiring highly sensitive reference standards for impurity profiling at ppm levels.

This guide objectively compares the sourcing and qualification of reference standards for this specific entity, providing a self-validating protocol for in-house generation when commercial stock is insufficient.

Comparative Analysis: Reference Standard Options

When establishing a control strategy for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, researchers typically face three choices. The following table synthesizes performance data based on typical industry Certificates of Analysis (CoA) and experimental stress testing.

Table 1: Performance Matrix of Reference Standard Sources
FeaturePrimary Reference Standard (USP/EP) Certified Commercial Standard (Secondary) In-House Qualified Standard
Purity (HPLC) Typically >99.8%>98.0%Variable (Requires Purification to >99.5%)
Traceability Absolute (Metrological)Vendor-defined (Batch specific)Full Process History (Raw Materials to Final)
Impurity Profile Fully CharacterizedMajor Impurities IdentifiedCustomizable (Can enrich specific impurities)
Cost/mg

(Very High)

(Moderate)
$ (Low - Labor Intensive)
Lead Time Weeks/Months (Often unavailable)Days (Stock dependent)1-2 Weeks (Synthesis + Analysis)
Suitability Final Release TestingRoutine QC / R&DImpurity Markers / Process Validation

Scientist’s Verdict: For early-stage development and impurity isolation, the In-House Qualified Standard is superior because it allows you to characterize the specific process impurities (e.g., unreacted fluoronitrile) relevant to your synthetic route. Commercial standards often lack data on the specific synthetic byproducts you are battling.

Structural Identification & Synthesis Logic

To establish a trustworthy In-House Standard, one must understand the formation pathway. The synthesis relies on the


 displacement of a leaving group (usually fluorine) by a hindered amine.
The Synthesis Pathway (DOT Visualization)

The following diagram illustrates the synthesis logic and the critical control points (CCPs) where impurities arise.

G Start1 2-Fluoro-5-nitrobenzonitrile (Substrate) Reaction SnAr Reaction (K2CO3, DMSO, 80°C) Start1->Reaction Start2 2-Methylpiperidine (Nucleophile) Start2->Reaction Imp2 Impurity B: Regioisomer (3-Methyl variant) Start2->Imp2 Contaminated Reagent Crude Crude Intermediate Reaction->Crude Imp1 Impurity A: Hydrolysis Product (Amide) Reaction->Imp1 Overheating Purification Recrystallization (EtOH/Water) Crude->Purification Final Reference Standard 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile Purification->Final >99.5% Purity

Figure 1: Synthesis pathway and critical impurity origins for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

Protocol: Establishing a Self-Validating In-House Standard

If commercial standards are unavailable or lack necessary impurity data, follow this protocol to generate a "Primary-like" standard. This workflow is designed to be self-validating , meaning the analytical data cross-confirms the structure without external bias.

Phase 1: Synthesis & Enrichment
  • Reaction: Charge 2-Fluoro-5-nitrobenzonitrile (1.0 eq) and Potassium Carbonate (1.5 eq) in DMSO. Add 2-Methylpiperidine (1.1 eq) dropwise at ambient temperature to minimize exotherms. Heat to 80°C.

  • Work-up: Quench with ice water. The product should precipitate as a yellow/orange solid.

  • Critical Purification: Recrystallize from Ethanol/Water (9:1).

    • Why? The 2-methylpiperidine moiety creates a chiral center. While usually racemic, the crystal lattice packing in ethanol effectively rejects the unreacted fluoro-intermediate, which is the most difficult impurity to separate by HPLC.

Phase 2: Structural Confirmation (The "Triangulation" Method)

You must use three orthogonal techniques to confirm identity.

A. 1H NMR (Proton Nuclear Magnetic Resonance)

  • Diagnostic Signal: Look for the multiplet of the methine proton on the piperidine ring adjacent to the nitrogen. Due to the electron-withdrawing nitrobenzonitrile group, this signal will be deshelded (downfield).

  • Validation: Integration of the aromatic protons (3H) must match the aliphatic piperidine protons (9H). Any deviation >5% indicates solvent entrapment or impurity.

B. High-Resolution Mass Spectrometry (HRMS)

  • Target:

    
     = 246.1243 (Calculated for C13H15N3O2).
    
  • Acceptance Criteria: Mass error < 5 ppm.

  • Fragmentation Pattern: Look for the loss of the nitro group (

    
    , -46 Da) and the loss of the methylpiperidine radical.
    

C. HPLC Purity Assessment (Orthogonal)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Wavelength: 254 nm (Benzonitrile absorption) and 320 nm (Nitro group charge transfer band).

  • Requirement: Purity > 99.5% area normalization.

Analytical Workflow for Qualification

The following decision tree outlines the logical steps to qualify a batch as a Reference Standard.

Qualification Sample Isolate Material NMR 1H & 13C NMR Sample->NMR StructureCheck Structure Confirmed? NMR->StructureCheck HPLC HPLC Purity Check (2 wavelengths) StructureCheck->HPLC Yes Reject Reject Batch StructureCheck->Reject No PurityCheck >99.5%? HPLC->PurityCheck TGA TGA/DSC (Volatiles/Melting Point) PurityCheck->TGA Yes Reprocess Recrystallize PurityCheck->Reprocess No FinalRelease Release as Reference Standard TGA->FinalRelease <0.5% Volatiles Reprocess->Sample

Figure 2: Analytical decision tree for qualifying the reference standard.

Stability and Storage Standards

Once identified, the stability of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile is governed by the nitro group's susceptibility to photoreduction and the nitrile's susceptibility to hydrolysis.

  • Storage: Amber glass vials, under Argon/Nitrogen atmosphere.

  • Temperature: 2-8°C (Long term: -20°C).

  • Retest Period: 12 months.

  • Warning: Solutions in DMSO or DMF should be prepared fresh. Nitro-aromatics can degrade in basic organic solvents over time due to Meisenheimer complex formation [1].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ICH Expert Working Group. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. [Link]

  • FDA. (2018). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration.[1][2] [Link]

(Note: While specific literature on this exact CAS is proprietary/sparse, the synthesis and qualification protocols are derived from standard nucleophilic aromatic substitution chemistry principles validated in pharmaceutical development.)

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile presents a dual-hazard profile characteristic of functionalized aromatic systems. It combines the energetic potential and toxicity of a nitro-aromatic moiety with the chemical reactivity of a nitrile (cyano) group.

Effective disposal requires a strict "Segregation by Reactivity" approach. The primary operational directive is to prevent contact with strong acids (risk of hydrogen cyanide evolution) and strong oxidizers (risk of energetic decomposition of the nitro group).

Immediate Action Required:

  • Do NOT mix with acidic waste streams.

  • Do NOT dispose of down the drain.

  • Do NOT autoclave (thermal instability risk).

Chemical Hazard Profile

Understanding the molecular architecture is a prerequisite for safe disposal. The interaction between the electron-withdrawing nitro group and the piperidine ring creates specific handling requirements.

PropertyDescriptionOperational Implication
Functional Groups Nitro (

), Nitrile (

), Piperidine
Nitro: Shock/Heat sensitive (low, but non-zero). Nitrile: Acid-sensitive.
Physical State Solid (Yellow/Dark Yellow Powder)Dust generation is a primary inhalation vector.
Reactivity Incompatible with Strong Acids, Oxidizers, Reducing AgentsCRITICAL: Acid contact may release HCN gas.
Toxicity Acute Toxicity (Oral/Dermal/Inhalation)Treat as a highly toxic organic solid.
Waste Class Organic, Nitrogen-containingRequires high-temperature incineration with scrubbing.

Operational Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired inventory, off-spec synthesis products, or weigh-boat residues.

  • Primary Containment:

    • Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Scientist's Note: Avoid metal containers as nitro-aromatics can occasionally form sensitive complexes with heavy metals over long storage periods.

  • Solvent Dampening (Optional but Recommended):

    • If the powder is particularly fine/dusty, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to suppress dust during handling.

  • Secondary Containment:

    • Place the primary container inside a clear plastic zip-lock bag or a secondary spill-proof tub.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Text: "TOXIC SOLID, ORGANIC, N.O.S. (Contains Nitrobenzonitrile derivative).[1][2] DO NOT TREAT WITH ACID."

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, filtrates, or reaction quench mixtures.[3]

  • Quenching (The "Safe Stop"):

    • Ensure the reaction mixture is at ambient temperature.

    • Verify pH is neutral to basic (pH 7–10) .

    • Why? Acidic conditions promote the hydrolysis of the nitrile group or the protonation of the piperidine ring, potentially altering solubility or releasing volatiles.

  • Segregation:

    • Pour into a waste container designated for "Non-Halogenated Organic Solvents" (assuming the solvent system is non-halogenated).

    • Crucial Check: Ensure this waste stream contains NO acidic waste (e.g., no Aqua Regia, no Piranha etch waste, no dilute HCl).

  • Headspace Management:

    • Leave 10% headspace in the container to accommodate potential gas evolution from minor side reactions. Use a vented cap if available.

Waste Segregation Logic Flow

The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent incompatible reactions (e.g., HCN generation).

WasteSegregation Start Waste: 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Toxic Solids (Double Bagged) Solid->BinSolid Pack in HDPE AcidCheck CRITICAL: Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to pH 7-9 AcidCheck->Neutralize Yes (Risk of HCN) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Safe) Neutralize->SolventCheck Halo Halogenated SolventCheck->Halo NonHalo Non-Halogenated SolventCheck->NonHalo BinHalo Bin: Halogenated Organics (No Acid) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organics (No Acid) NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating nitrobenzonitrile waste. Note the critical pH check to prevent cyanide evolution.

Emergency Spill Response Protocol

In the event of a spill outside of a fume hood, immediate disciplined action is required to minimize exposure to the nitro-aromatic dust.

SpillResponse Assess 1. Assess & Evacuate (Do not inhale dust) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Containment Cover with damp absorbent pads PPE->Contain Clean 4. Cleanup Scoop into waste jar. Do not sweep (dust risk). Contain->Clean Decon 5. Surface Decon Wash area with soap & water Clean->Decon Dispose 6. Disposal Label as Hazardous Debris Decon->Dispose

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.

Regulatory & Compliance (RCRA)

Proper classification ensures your facility remains compliant with federal and local regulations. While this specific intermediate may not be explicitly listed on the P-list or U-list, it triggers characteristic waste codes.

  • Waste Determination (RCRA 40 CFR 261):

    • D003 (Reactivity): Potential assignment. While the compound itself is stable, the potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5 can trigger this code.

    • D001 (Ignitability): If disposed of in a flammable solvent (e.g., Acetone, Methanol).

  • DOT Shipping Name (for waste hauler):

    • Likely classification: UN2811, Toxic solids, organic, n.o.s. (2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile), 6.1, PG III.

Final Professional Advice: Always consolidate this waste into a "Lab Pack" destined for commercial incineration . This ensures the complete thermal destruction of the nitro and nitrile groups at temperatures exceeding 1000°C, preventing environmental leaching.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitrobenzonitrile derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 876549-49-4 Chemical Class: Nitro-substituted Benzonitrile / Piperidine Derivative Hazard Designation: HIGH POTENCY INTERMEDIATE (HPI) – Treat as Toxic by Dermal Absorption.

Part 1: The Hazard Landscape

Senior Scientist Analysis: Handling 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile requires more than standard "lab safety" protocols. This molecule combines three distinct hazard vectors that dictate your PPE strategy:

  • The Benzonitrile Core: Aromatic nitriles are lipophilic. Unlike simple inorganic cyanides, they penetrate the stratum corneum (outer skin layer) rapidly. Once absorbed, metabolic oxidation can slowly release cyanide ions (CN⁻), leading to "delayed toxicity" that may not manifest for hours after exposure.

  • The Nitro Group: Nitro-aromatics are potent methemoglobin formers. If absorbed, they can oxidize hemoglobin, reducing oxygen transport capacity (Methemoglobinemia).

  • The Piperidine Moiety: This adds basicity to the molecule, potentially increasing local tissue irritation and facilitating mucosal absorption.

Operational Axiom: Invisibility is the enemy. You cannot see or feel the initial permeation of this compound through standard latex gloves. Your PPE system must be a redundant barrier against dermal absorption and dust inhalation .

Part 2: The PPE Matrix (Defensive Barriers)

The following matrix overrides standard BSL-1/BSL-2 defaults. It is calibrated for handling pure solid or high-concentration (>100 mM) stocks .

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Primary) Double-Gloving Protocol 1. Inner: Low-Density Polyethylene (PE) / Ethylene Vinyl Alcohol (EVOH) Laminate (e.g., Silver Shield® or Ansell Barrier®).2. Outer: 5-8 mil Nitrile (Disposable).Permeation Dynamics: Nitro-aromatics can permeate standard 4-mil nitrile gloves in <15 minutes. Laminate films provide >480 min breakthrough time. The outer nitrile glove provides dexterity and grip, which laminate gloves lack.
Respiratory Engineering Control First: Handling must occur in a certified Chemical Fume Hood.PPE Backup: N95/P100 Particulate Respirator (if outside hood).Dust Control: As a solid, the static charge of nitro-compounds often causes "fly-off" during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass liver metabolism.
Ocular Chemical Splash Goggles (Indirect Venting).Note: Safety glasses are insufficient for solubilization steps.Mucosal Absorption: The eye is a rapid absorption route for nitriles. Goggles seal the orbital area against dust and splashes that safety glasses leave exposed.
Body Tyvek® Lab Coat (wrist-fitted) or Chemical Resistant Apron over Cotton Lab Coat.Wicking Prevention: Standard cotton coats absorb spills, holding the toxin against the skin. Tyvek repels particulates and incidental splashes.
Part 3: Operational Workflow & Safety Logic

This workflow integrates PPE donning with experimental execution to ensure barrier integrity.

Phase 1: Preparation & Weighing
  • Static Management: Nitrobenzonitriles are often static-prone powders. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder dispersal.

  • Glove Check: Inflate outer nitrile gloves with air to check for pinholes before donning.

Phase 2: Solubilization (The Critical Risk Point)
  • Risk:[1][2][3] Dissolving the solid in organic solvents (DMSO, DCM, Methanol) creates a "vehicle" that carries the toxin through glove material faster than the solid alone.

  • Action: Change outer gloves immediately if any liquid splashes onto them. Do not wait for evaporation.

Phase 3: Waste & Decontamination
  • Quench: Treat waste streams as "P-List" equivalent (acutely toxic). Do not mix with strong acids (risk of HCN evolution) or strong oxidizers (risk of reaction with the nitro group).

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Risk Assessment PPE_Select PPE Selection: Double Glove (Laminate+Nitrile) Start->PPE_Select Hood_Check Engineering Control: Fume Hood Airflow >100 fpm PPE_Select->Hood_Check Weighing Action: Weighing (Static Control Active) Hood_Check->Weighing Passed Solubilization Action: Solubilization (Splash Risk High) Weighing->Solubilization Solubilization->PPE_Select If Splash Occurs Decon Decontamination: 10% Bleach Wipe Down Solubilization->Decon Complete Waste Disposal: Segregated Organic Waste Decon->Waste

Caption: Operational workflow emphasizing the feedback loop: immediate PPE replacement is required upon any splash event during solubilization.

Part 4: Emergency Protocols (Self-Validating Systems)

A "Self-Validating System" means the safety protocol includes its own verification.

1. Exposure Response (Skin/Eye):

  • Protocol: Immediate 15-minute flush.

  • Validation: Use a timer. "Estimating" 15 minutes is unreliable under stress.

  • Chemical Specific: Do not use alcohol to wipe skin; it increases vasodilation and absorption of the nitro-compound. Use soap and copious water.[4][5][6]

2. Spill Management:

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/detergent) to dampen, then scoop.

  • Liquid Spill: Cover with absorbent pads.

  • Validation: After cleanup, wipe the area with a white paper towel soaked in acetone (if surface compatible) or ethanol. If the towel shows any yellow/orange discoloration (characteristic of many nitro-aromatics), the area is not clean.

Part 5: Disposal Specifications
  • Segregation: Store waste in a container labeled "TOXIC - NITRILE/NITRO ORGANIC."

  • Incompatibility:

    • NO Acids: Acidification of nitrile waste can theoretically release Hydrogen Cyanide (HCN).

    • NO Strong Bases: Can induce hydrolysis or nucleophilic attack on the aromatic ring, leading to unpredictable exothermic degradation.

  • Final Disposal: Incineration via a licensed hazardous waste contractor.

References
  • PubChem. (2025).[7] Compound Summary: 2-methyl-5-nitrobenzonitrile (Analogous Safety Data). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Personal Protective Equipment - Chemical Resistance Selection. [Link]

Sources

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